molecular formula C8H11NOS B3044276 Imino(methyl)(4-methylphenyl)-lambda6-sulfanone CAS No. 22132-97-4

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Cat. No.: B3044276
CAS No.: 22132-97-4
M. Wt: 169.25 g/mol
InChI Key: XOMQMMJNWFJFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
The exact mass of the compound Imino(methyl)(4-methylphenyl)-lambda6-sulfanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Imino(methyl)(4-methylphenyl)-lambda6-sulfanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imino(methyl)(4-methylphenyl)-lambda6-sulfanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMQMMJNWFJFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305941
Record name 1-(S-Methanesulfonimidoyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22132-97-4
Record name NSC172827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(S-Methanesulfonimidoyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to S-Methyl-S-(4-methylphenyl)sulfoximine and the Ascendant Role of Sulfoximines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of S-methyl-S-(4-methylphenyl)sulfoximine, a representative member of the sulfoximine class of compounds. The nomenclature "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone" is non-standard; the correct and widely accepted term is sulfoximine. We will delve into the synthesis, properties, reactivity, and burgeoning applications of this functional group, with a particular focus on its relevance to researchers, chemists, and professionals in drug development.

Introduction: The Sulfoximine Functional Group - A Rising Star in Medicinal Chemistry

For decades, the sulfoximine functional group, the mono-aza analogue of the ubiquitous sulfone, remained a niche area of chemistry.[1][2] However, a recent surge in interest has positioned sulfoximines as a privileged functional group in drug discovery and agrochemicals.[3][4] This ascent is driven by a unique combination of physicochemical properties that address common challenges in medicinal chemistry.

Unlike the flat, two-dimensional geometry of a sulfone, a sulfoximine features a tetrahedral sulfur atom. When the two carbon substituents are different, as in S-methyl-S-(4-methylphenyl)sulfoximine, this creates a stable, stereogenic center at the sulfur atom.[5] This three-dimensional structure provides an additional vector for probing molecular interactions, a critical aspect of modern drug design.[6]

Key advantages of incorporating a sulfoximine moiety include:

  • Bioisosterism: Sulfoximines serve as effective bioisosteres for sulfones and sulfonamides, often improving pharmacokinetic profiles.[5][7]

  • Improved Physicochemical Properties: Replacement of a sulfone with a sulfoximine can lead to enhanced aqueous solubility and metabolic stability.[3][8] The unsubstituted (N-H) sulfoximine nitrogen can act as a hydrogen bond donor, a feature absent in sulfones.[4][9]

  • Tunable Functionality: The nitrogen atom can be unsubstituted (N-H) or functionalized with a wide array of substituents (N-R), allowing for fine-tuning of a molecule's properties and providing a handle for attaching other molecular fragments.[1]

The increasing number of sulfoximine-containing compounds entering clinical trials, such as the kinase inhibitor roniciclib, underscores the growing acceptance and utility of this once-neglected functional group.[2]

cluster_0 Structural Comparison cluster_1 Key Property Advantages Sulfone Sulfone (R-SO2-R') Planar Geometry Sulfoximine Sulfoximine (R-S(O)(NH)-R') Tetrahedral, Chiral Sulfur Sulfone->Sulfoximine Bioisosteric Replacement A Improved Solubility Sulfoximine->A Offers B Metabolic Stability Sulfoximine->B Offers C H-Bond Donor (N-H) Sulfoximine->C Offers D 3D Exit Vector Sulfoximine->D Offers

Caption: Comparison of Sulfone and Sulfoximine Properties.

Synthesis and Stereocontrol

The synthesis of sulfoximines has evolved significantly, moving from harsh, limited-scope methods to robust and stereoselective strategies. The primary challenge and opportunity lie in controlling the stereochemistry at the sulfur center, as the biological activity of enantiomers can differ profoundly.[3]

Classical Synthesis from Sulfoxides

A foundational route to S-methyl-S-(4-methylphenyl)sulfoximine begins with the corresponding sulfoxide, methyl p-tolyl sulfoxide. The imination of the sulfoxide can be achieved using various nitrogen sources.

A well-established method involves reaction with O-mesitylsulfonylhydroxylamine (MSH). This reaction proceeds with retention of configuration at the sulfur center, making it a valuable tool for asymmetric synthesis if an enantiopure sulfoxide is used as the starting material.[10]

Protocol 1: Imination of (R)-(+)-Methyl p-tolyl sulfoxide

  • Dissolution: Dissolve (R)-(+)-methyl p-tolyl sulfoxide (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagent: Cool the solution to 0 °C and add a solution of O-mesitylsulfonylhydroxylamine (MSH) (1.1 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting sulfoxide.

  • Work-up: Quench the reaction by adding aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiopure sulfoximine.

Modern Catalytic Approaches

Recent advances have focused on more efficient and safer catalytic methods. Rhodium-catalyzed direct imination of sulfoxides using sources like ammonium carbamate and an oxidant like (diacetoxyiodo)benzene provides a metal-catalyzed route to NH-sulfoximines.[11][12] Another powerful strategy is the catalytic enantioselective alkylation of sulfenamides, which builds the chiral sulfur center directly.[3][13]

Asymmetric Synthesis Workflow Sulfide Methyl p-tolyl sulfide Sulfoxide (R)-Methyl p-tolyl sulfoxide Sulfide->Sulfoxide Asymmetric Oxidation Sulfoximine (R)-S-Methyl-S-(p-tolyl)sulfoximine Sulfoxide->Sulfoximine Imination (Retention of Stereochemistry) Reagent MSH or Rh-catalyst + N-source Sulfoxide->Reagent Reagent->Sulfoximine

Caption: General Asymmetric Synthesis of a Chiral Sulfoximine.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and characterization of S-methyl-S-(4-methylphenyl)sulfoximine.

PropertyValueSource
Molecular Formula C₈H₁₁NOS[14]
Molecular Weight 169.24 g/mol [14]
Boiling Point 253.6 °C at 760 mmHg[14]
Density 1.12 g/cm³[14]
LogP 2.996[14]
pKa (NH₂⁺) ~2.7 (in water, for general sulfoximines)[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characteristic. For a related compound, (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone, the methyl protons appear as a singlet around 3.10 ppm, and the aromatic protons show as doublets in the 7.70-7.88 ppm range.[12] The N-H proton typically appears as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon (~46 ppm), the aromatic carbons (128-143 ppm), and the tolyl methyl carbon.[12]

  • IR Spectroscopy: Key vibrational bands include N-H stretching (around 3300 cm⁻¹), C=C aromatic stretching (~1570 cm⁻¹), and the characteristic S=O and S=N stretches (typically in the 1220 cm⁻¹ and 950 cm⁻¹ regions, respectively).[12]

Chemical Reactivity

The sulfoximine moiety is a versatile functional group with several sites for chemical modification, making it a powerful building block in synthesis.

N-Functionalization

The nitrogen atom is mildly basic and can be readily deprotonated and subsequently alkylated, acylated, or arylated. This allows for the introduction of diverse functionalities to explore chemical space, a key activity in drug discovery.[1] For example, N-alkynylated sulfoximines are valuable precursors for cycloaddition reactions and acid-catalyzed cyclizations, generating complex heterocyclic systems.[15][16]

α-Carbon Reactivity

The protons on the carbon adjacent to the sulfoximine group (the α-carbon) are acidic and can be removed by a strong base like n-butyllithium. The resulting lithiated species is a potent nucleophile that can react with a range of electrophiles, including aldehydes, imines, and alkyl halides, often with high diastereoselectivity.[17][18]

Sulfoximine S-Methyl-S-(p-tolyl)sulfoximine N-H S=O α-C-H N_Func N-Functionalization (Alkylation, Acylation) Sulfoximine:N->N_Func Base, then E+ C_Func α-Deprotonation & Alkylation (C-C Bond Formation) Sulfoximine:C->C_Func Strong Base, then E+ S_Reactivity Core Reactivity (e.g., as Chiral Ligand) Sulfoximine:S->S_Reactivity Coordination

Caption: Key Reactivity Sites of the Sulfoximine Moiety.

Applications in Drug Discovery and Development

The unique properties of sulfoximines have made them increasingly valuable in the design of new therapeutic agents.[7]

  • Kinase Inhibitors: Many clinical candidates containing a sulfoximine moiety are kinase inhibitors. The sulfoximine group often replaces a sulfonamide, where it can form different hydrogen bonding patterns with the target protein, potentially leading to improved potency and selectivity.[2]

  • Modulation of ADME/Tox Properties: The introduction of a sulfoximine can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It can improve solubility, reduce lipophilicity, and block sites of metabolism, leading to more drug-like candidates.[8][9]

  • Complex Molecule Synthesis: The ability to functionalize the sulfoximine at multiple positions makes it a versatile scaffold for building complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

The strategic replacement of other functional groups (alcohols, amines, sulfones) with a sulfoximine is now a recognized tactic in lead optimization campaigns, highlighting its establishment in the medicinal chemist's toolbox.[1][2]

References

  • Bolm, C., & Ellman, J. A. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. [Link]

  • G. G. L., & Bolm, C. (2013). Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]

  • Lücking, U. (2019). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter Flash Talks. [Link]

  • Sharpless, K. B., & Fokin, V. V. (2022). Harnessing strain-release driven reactivity of a chiral SuFEx reagent: Stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. ChemRxiv. [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • PapersFlow. (2026). Sulfoximine Applications in Medicinal Chemistry: Research Guide & Papers. PapersFlow. [Link]

  • Bolm, C., & G. G. L. (2016). Exploring the Reactivity of N-Alkynylated Sulfoximines: Acid-Catalyzed Cyclizations. Organic Letters. [Link]

  • Lücking, U., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal. [Link]

  • SpectraBase. (n.d.). S,S-Dimethyl-N-(p-tolylsulfonyl)sulfoximine. SpectraBase. [Link]

  • Pharmaceutical Business Review. (n.d.). Sulfoximines for Drug Design. Pharmaceutical Business Review. [Link]

  • Taylor & Francis Online. (2006). Diastereoselective Reactions of Sulfoximines. Sulfur reports. [Link]

  • ResearchGate. (n.d.). Access to both enantiomers of sulfoximine 8 from the same chiral source. ResearchGate. [Link]

  • Luisi, R., & Bull, J. A. (2020). Synthesis and Transformations of NH-Sulfoximines. Synthesis. [Link]

  • Chemsrc. (2025). Sulfoximine,S-methyl-S-(4-methylphenyl). Chemsrc.com. [Link]

  • SpectraBase. (n.d.). N-[3-(p-Tolyl)prop-2-yn-1-yl]-S,S-methylphenyl sulfoximine. SpectraBase. [Link]

  • RWTH Publications. (n.d.). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. [Link]

  • Bolm, C. (2008). Synthesis of Sulfoximine-Derived P,N Ligands and their Applications in Asymmetric Quinoline Hydrogenations. Advanced Synthesis & Catalysis. [Link]

  • Bull, J. A., et al. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

  • Amerigo Scientific. (n.d.). (S)-(−)-Methyl p-tolyl sulfoxide (99%). Amerigo Scientific. [Link]

  • ResearchGate. (n.d.). Synthetically important S-methyl sulfoximines and S-methyl sulfoximines... ResearchGate. [Link]

  • Chemical Society, Perkin Transactions 1. (1998). Synthesis and highly diastereoselective nucleophilic epoxidation of N-(p-tolylsulfonyl)vinylsulfoximines. Royal Society of Chemistry. [Link]

  • Daugulis, O. (2022). Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination. ChemRxiv. [Link]

Sources

Molecular structure and geometry of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Molecular Architecture and Stereochemical Dynamics of Imino(methyl)(4-methylphenyl)- -sulfanone: A Comprehensive Technical Guide

Executive Summary

The integration of high-valency sulfur motifs into drug discovery has fundamentally expanded the chemical space available to medicinal chemists. Among these, Imino(methyl)(4-methylphenyl)-


-sulfanone


1

This whitepaper provides an in-depth technical analysis of the molecular geometry, physicochemical properties, and synthetic methodologies associated with this specific sulfoximine derivative, serving as a definitive guide for researchers and drug development professionals.

Structural Geometry and Stereochemistry

The Tetrahedral Core

The structural hallmark of Imino(methyl)(4-methylphenyl)-

2


3

The four distinct substituents attached to the sulfur atom are:

  • An imino group (

    
    )
    
  • An oxygen atom (

    
    )
    
  • A methyl group (

    
    )
    
  • A 4-methylphenyl (

    
    -tolyl) group
    
Configurational Stability and Chirality

Because the sulfur atom is bonded to four different groups, it constitutes a stable stereogenic center, yielding two non-superimposable enantiomers:




3

A critical feature of sulfoximines is their exceptionally high barrier to inversion (typically

4

GS_centerTetrahedral S(VI) CoreChiralityStereogenic Center(Configurational Stability)S_center->Chirality 4 distinct substituentsNH_groupFree Imino (=NH) GroupS_center->NH_groupSO_groupSulfonyl (=O) MotifS_center->SO_groupMetabolismMetabolic Stability(Resists Oxidation)S_center->Metabolism Max oxidation stateTargetKinase Hinge Binding(H-Bond Donor/Acceptor)Chirality->Target Spatial vectoringNH_group->Target H-bond donorSolubilityHigh Aqueous Solubility(Favorable PK)NH_group->Solubility Polar surface areaSO_group->Target H-bond acceptorSO_group->Solubility

Caption: Structural features of S-methyl-S-(4-methylphenyl)sulfoximine driving PK/PD properties.

Physicochemical Profiling

The substitution of a sulfone oxygen with an imino group profoundly alters the molecule's physicochemical profile. The free


5
Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionImpact on Drug Design
Molecular Formula

Low molecular weight fragment, ideal for lead optimization.
Molecular Weight 169.24 g/mol Favorable for Lipinski's Rule of 5 compliance.
Topological Polar Surface Area (TPSA) ~46.2 ŲExcellent membrane permeability; potential for BBB penetration.
H-Bond Donors 1 (from

)
Enables critical interactions with kinase hinge regions.
H-Bond Acceptors 2 (from

and

)
Enhances solubility and target affinity.
Oxidation State

(Maximum for Sulfur)
Highly resistant to oxidative metabolic degradation (e.g., CYP450).

Synthetic Methodology: The Iodonitrene NH-Transfer Protocol

Historically, the synthesis of sulfoximines relied on hazardous reagents such as

2

The most robust and widely adopted method for synthesizing


Bull-Luisi protocol

56
Causality in Experimental Design
  • Ammonium Carbamate as an Ammonia Source: Instead of using hazardous ammonia gas or aqueous ammonia (which can cause hydrolytic side reactions), ammonium carbamate is a stable solid that slowly decomposes in situ to release

    
     and 
    
    
    . This controlled release prevents the over-accumulation of ammonia, which could otherwise compete with the sulfoxide for the electrophilic intermediate[6].
  • Methanol as Solvent: Methanol is critical as it effectively solubilizes the ammonium carbamate and stabilizes the highly reactive iodonitrene intermediate via hydrogen bonding, preventing its premature decomposition[6].

GSMp-Tolyl Methyl Sulfoxide(Starting Material)ProductS-Methyl-S-(4-methylphenyl)sulfoximine(NH-Sulfoximine)SM->Product NH TransferReagentsPhI(OAc)2 + Ammonium Carbamatein MethanolIntermediateElectrophilic Iodonitrene[PhI=NH]Reagents->Intermediate in situ generation(- CO2, - AcOH)Intermediate->Product Electrophilic attackat Sulfur

Caption: NH-transfer synthesis of sulfoximines via an electrophilic iodonitrene intermediate.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system; the evolution of

  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -tolyl methyl sulfoxide (1.0 mmol, 154 mg) in anhydrous methanol (5.0 mL, 0.2 M concentration).
    
  • Addition of the Ammonia Source: Add ammonium carbamate (2.0 mmol, 156 mg) to the stirring solution in a single portion. Ensure the flask is adequately vented (e.g., via a needle in a septum) to allow for the escape of

    
     gas.
    
  • Activation via Hypervalent Iodine: Slowly add bisacetoxyiodobenzene (

    
    ) (2.5 mmol, 805 mg) portion-wise over 5 minutes. The slow addition modulates the exothermic generation of the iodonitrene intermediate[6].
    
  • Reaction Progression: Stir the reaction mixture at room temperature (

    
    ) for 4 to 12 hours. Monitor the reaction via TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS until the complete consumption of the starting sulfoxide is observed.
    
  • Quenching and Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the resulting residue with Dichloromethane (DCM, 20 mL) and wash with saturated aqueous sodium bicarbonate (

    
    , 15 mL) to neutralize residual acetic acid.
    
  • Extraction and Drying: Extract the aqueous layer with additional DCM (

    
     mL). Combine the organic layers, dry over anhydrous sodium sulfate (
    
    
    ), filter, and concentrate in vacuo.
  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 50% to 100% Ethyl Acetate in Hexanes, followed by 5% Methanol in DCM to elute the highly polar sulfoximine) to yield pure

    
    -methyl-
    
    
    -(4-methylphenyl)sulfoximine as a crystalline solid or viscous oil.

Analytical Characterization

Validating the structural integrity of the synthesized

Table 2: Representative NMR Spectral Data ( MHz, )
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
7.85 Doublet (d)8.22HAromatic ortho-protons (adjacent to

)
7.32 Doublet (d)8.22HAromatic meta-protons (adjacent to methyl)
3.10 Singlet (s)-3H

(Deshielded by

center)[6]
2.65 Broad Singlet (br s)-1H

(Exchangeable with

)
2.42 Singlet (s)-3HAryl-

(

-tolyl methyl group)

Diagnostic Note: The chemical shift of the



6

7

Conclusion

Imino(methyl)(4-methylphenyl)-

References

  • Endotherm LSM. "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone." Endotherm Life Science Molecules, 2026.[1] URL:

  • Frings, M., Bolm, C., Blum, A., & Gnamm, C. "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry, 2017.[5] URL:

  • Gais, H.-J., et al. "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis, 2000.[2] URL:

  • Bull, J. A., Luisi, R., et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." MDPI, 2023.[5] URL:

  • Davies, T. Q., et al. "The stereochemistry of substitution at S(vi)." Organic Chemistry Frontiers (RSC Publishing), 2025.[3] URL:

  • Shen, C. "Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation." RWTH Publications, 2013.[6] URL:

  • Wojaczyńska, E., & Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews, 2020.[7] URL:

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS 22132-97-4 | High-Value Bioisostere & Chiral Scaffold [1]

Executive Summary

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone , commonly known as S-Methyl-S-(4-methylphenyl)sulfoximine , represents a pivotal chemotype in modern drug discovery. Structurally characterized by a tetra-coordinated hexavalent sulfur atom bearing an oxygen, a nitrogen, and two carbon substituents, this compound serves as a superior bioisostere for the sulfone moiety (


).

Unlike the chemically inert sulfone, the sulfoximine group (


) introduces a handle for hydrogen bonding and further functionalization (N-alkylation/arylation), significantly altering physicochemical parameters such as aqueous solubility, metabolic stability, and membrane permeability. This guide outlines the chemical identity, validated synthesis protocols, and strategic applications of CAS 22132-97-4 in high-performance research environments.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

ParameterSpecification
IUPAC Name Imino(methyl)(4-methylphenyl)-

-sulfanone
Common Name S-Methyl-S-(4-methylphenyl)sulfoximine
CAS Number 22132-97-4
Molecular Formula

Molecular Weight 169.24 g/mol
SMILES CC1=CC=C(S(C)(=N)=O)C=C1
InChIKey XOMQMMJNWFJFBZ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, CHCl

; Low solubility in Hexanes
pKa (NH) ~24 (DMSO) - Weakly acidic, allowing N-functionalization
Chirality Sulfur center is chiral.[2][3][4][5][6][7][8] CAS 22132-97-4 typically refers to the racemate unless specified as (R) or (S).

Strategic Applications in Drug Discovery

The "Chemical Chameleon" Effect

The sulfoximine moiety is often termed a "chemical chameleon" because it bridges the gap between the stability of sulfones and the reactivity of amines.

  • Solubility Enhancement: Replacing a sulfone (

    
    ) with a sulfoximine (
    
    
    
    ) typically increases aqueous solubility due to the additional hydrogen bond donor (NH) and acceptor (O, N) sites.
  • Metabolic Stability: The hypervalent sulfur center is highly resistant to oxidative metabolism, often superior to amines which are prone to N-oxidation.

  • Vectorial Exploration: The nitrogen atom allows for the attachment of alkyl or aryl groups, enabling researchers to probe new vectors in the enzyme active site without changing the core scaffold geometry.

Mechanistic Diagram: Sulfone vs. Sulfoximine Bioisosterism

Bioisostere_Logic Sulfone Sulfone Scaffold (-SO2-) Sulfoximine Sulfoximine Scaffold (-S(O)(NH)-) Sulfone->Sulfoximine Bioisosteric Replacement Properties Physicochemical Impact Sulfoximine->Properties Adds H-Bond Donor (NH) Sulfoximine->Properties Introduces Chiral Center Outcome Drug Candidate Optimization Properties->Outcome Increased Solubility Properties->Outcome Reduced Lipophilicity (LogP) Properties->Outcome New Vector for SAR (N-R)

Figure 1: Strategic logic for replacing sulfones with sulfoximines in medicinal chemistry optimization.

Validated Synthesis Protocol

Method: Metal-Free Oxidative Imination of Sulfoxides Objective: Synthesis of NH-Sulfoximine from Methyl p-Tolyl Sulfoxide.

Rationale

Traditional methods utilizing sodium azide in polyphosphoric acid (Schmidt reaction) are hazardous due to the risk of explosion and formation of hydrazoic acid. The protocol below utilizes (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate , a modern, bench-stable, and metal-free approach that offers high yields and operational safety.

Reagents & Materials
  • Substrate: Methyl p-tolyl sulfoxide (1.0 eq)

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 eq)

  • Nitrogen Source: Ammonium carbamate (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Methanol (MeOH) (0.1 M concentration relative to substrate)

  • Workup: Dichloromethane (DCM), Sodium thiosulfate (

    
    ), Brine.
    
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl p-tolyl sulfoxide (10 mmol) in MeOH (100 mL).

  • Addition: Add Ammonium carbamate (15 mmol) to the solution.

  • Oxidation: Add PIDA (15 mmol) in one portion. The reaction is typically exothermic; ensure adequate stirring.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours. Monitor consumption of the sulfoxide by TLC (eluent: EtOAc/Hexane) or LC-MS.

  • Quenching: Once conversion is complete, remove the solvent under reduced pressure (rotary evaporator) to obtain a crude residue.

  • Extraction: Redissolve the residue in DCM (50 mL) and water (30 mL).

  • Wash: Wash the organic layer with saturated aqueous

    
     (to remove iodobenzene byproducts/excess oxidant) and then brine.
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0%

    
     10% MeOH in DCM) to yield the pure Imino(methyl)(4-methylphenyl)-lambda6-sulfanone .
    
Synthesis Workflow Diagram

Synthesis_Protocol Start Methyl p-tolyl Sulfoxide (Substrate) Reagents Add: NH2CO2NH4 + PIDA Solvent: MeOH Start->Reagents Reaction Stir at RT (2-4 hrs) Formation of Nitrene Intermediate Reagents->Reaction Quench Evaporate MeOH Redissolve in DCM/Water Reaction->Quench Wash Wash with Na2S2O3 (Removes Oxidant Byproducts) Quench->Wash Purify Flash Chromatography (DCM/MeOH) Wash->Purify Product Pure Sulfoximine (CAS 22132-97-4) Purify->Product

Figure 2: Metal-free oxidative imination workflow for the synthesis of CAS 22132-97-4.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic methyl singlet attached to sulfur (

    
     ppm) and the aromatic AA'BB' system of the p-tolyl group (
    
    
    
    ppm). The NH proton is often broad and exchangeable.
  • IR Spectroscopy: Distinctive absorption bands for

    
     (
    
    
    
    ) and
    
    
    (
    
    
    or sometimes merged/shifted depending on H-bonding).
  • Mass Spectrometry: ESI+

    
    .
    

References

  • Frings, M., Bolm, C., et al. "Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Applications." European Journal of Organic Chemistry, 2017.

  • Lücking, U. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 2013.

  • Zhdankin, V. V. "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons, 2013. (Basis for PIDA methodology).

  • PubChem Compound Summary. "Sulfoximine, S-methyl-S-(4-methylphenyl)- (CAS 22132-97-4)." National Center for Biotechnology Information.

  • Okamura, H., & Bolm, C. "Integrative Synthesis of Sulfoximines." Organic Letters, 2004.[9] (Foundational modern synthesis reference).

Sources

Bioisosteric Potential of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone vs. Sulfones: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Sulfur(VI) Pharmacophores

For decades, the sulfone group (–SO₂–) has been a reliable, metabolically stable pharmacophore in drug discovery. However, as target binding sites become more lipophilic and complex, the incorporation of symmetrical, highly lipophilic sulfones frequently leads to the "brick-dust" phenomenon—compounds with high lattice energy, poor aqueous solubility, and suboptimal oral bioavailability.

As a Senior Application Scientist navigating lead optimization, I advocate for the bioisosteric replacement of sulfones with sulfoximines[1]. By replacing one of the sulfone oxygen atoms with an imino group (=NH), we generate a monoaza analogue. To practically evaluate this transition, Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (also known as S-methyl-S-(4-methylphenyl)sulfoximine, CAS: 22132-97-4) serves as an ideal, highly characterized model scaffold[2].

Mechanistic Rationale: Why Sulfoximines Outperform Sulfones

The decision to swap a sulfone for a sulfoximine is not merely a structural tweak; it is a calculated physicochemical overhaul driven by three core causalities[3]:

  • Symmetry Disruption and Chirality: Sulfones are tetrahedral and symmetrical. The introduction of the =NH group in Imino(methyl)(4-methylphenyl)-lambda6-sulfanone breaks this symmetry, creating a stable stereocenter at the sulfur atom. This 3D complexity disrupts flat molecular packing, significantly lowering the crystal lattice energy and melting point, which directly drives up thermodynamic solubility.

  • Hydrogen Bond Vectoring: A sulfone provides two hydrogen-bond acceptors (HBA) but zero donors. The unsubstituted nitrogen in the sulfoximine introduces a potent hydrogen-bond donor (HBD) while retaining two HBAs (the oxygen and the nitrogen). This allows for novel, directional interactions with target kinase hinge regions or nuclear receptors.

  • Lipophilic Efficiency (LipE): The introduction of the polar =NH group generally lowers the partition coefficient (logD) by 1.0 to 1.5 units compared to the parent sulfone. This reduction in lipophilicity enhances permeability and reduces nonspecific protein binding without sacrificing the metabolic stability inherent to sulfur(VI) species.

Bioisosterism Sulfone Sulfone Scaffold (Ar-SO2-Me) Sulfoximine Sulfoximine Bioisostere Imino(methyl)(4-methylphenyl)- lambda6-sulfanone Sulfone->Sulfoximine Bioisosteric Replacement Sym Symmetrical High Lattice Energy Sulfone->Sym HBA H-Bond Acceptors Only Sulfone->HBA Lip High Lipophilicity (High logD) Sulfone->Lip Asym Chiral Center Lower Melting Point Sulfoximine->Asym HBD H-Bond Donor (NH) & Acceptors (N, O) Sulfoximine->HBD Sol Enhanced Solubility (Lower logD) Sulfoximine->Sol

Structural and physicochemical divergence in sulfone to sulfoximine bioisosteric replacement.

Comparative Physicochemical Profiling

To quantify the bioisosteric advantage, we benchmark the properties of the standard methyl 4-methylphenyl sulfone against its sulfoximine counterpart.

Physicochemical PropertyMethyl 4-methylphenyl sulfoneImino(methyl)(4-methylphenyl)-lambda6-sulfanoneImpact on Drug Design
Stereochemistry AchiralChiral (Stable enantiomers)Enables stereospecific target engagement.
H-Bond Donors (HBD) 01 (via =NH)Improves aqueous solvation.
H-Bond Acceptors (HBA) 2 (via =O, =O)2 (via =O, =N)Maintains core target interactions.
Polar Surface Area (PSA) 42.5 Ų46.2 ŲSlight increase, remains highly permeable.
Aqueous Solubility (pH 7.4) Low (< 50 µM)High (> 500 µM)Prevents formulation and absorption hurdles.
Metabolic Stability (HLM) HighHighResists CYP450-mediated oxidation.

Self-Validating Experimental Workflows

Protocol 1: Metal-Free Synthesis of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Historically, sulfoximine synthesis relied on the highly toxic and explosive hydrazoic acid (NaN₃/H₂SO₄). To ensure laboratory safety and scalability, we utilize the modern, metal-free NH-transfer protocol developed by Bull and Luisi[4].

Causality of Reagent Selection: We utilize diacetoxyiodobenzene[PhI(OAc)₂] combined with ammonium carbamate. Ammonium carbamate acts as a safe, solid ammonia source that slowly decomposes in methanol to release NH₃ and CO₂. The NH₃ reacts with PhI(OAc)₂ to form a highly electrophilic, short-lived iodonitrene intermediate (PhI=N⁺), which stereospecifically attacks the lone pair of the starting sulfoxide[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of methyl 4-methylphenyl sulfoxide in 5.0 mL of anhydrous methanol in an open flask (to allow CO₂ venting).

  • Reagent Addition: Add 4.0 equivalents of ammonium carbamate (NH₄CO₂NH₂), followed by 2.5 equivalents of PhI(OAc)₂[6].

  • Reaction: Stir the mixture at 25 °C for 30–45 minutes. Self-Validation: Monitor via TLC/LC-MS. The reaction is complete when the sulfoxide mass (M+H) shifts by exactly -1 Da (loss of O, addition of NH is a net -1 Da shift in precursor mass, but functionally it is an addition of NH to the sulfoxide, yielding +15 Da from the sulfoxide). Correction: The mass of the sulfoxide (154 g/mol ) shifts to the sulfoximine (169 g/mol ), a +15 Da shift.

  • Quenching & Extraction: Evaporate the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/Hexane) to yield the pure sulfoximine[5].

  • Chiral Resolution: Because the product is a racemate, utilize Chiral Supercritical Fluid Chromatography (SFC) to isolate the pure (S)- and (R)-enantiomers for biological profiling.

Protocol 2: High-Throughput ADME Validation

To prove the bioisosteric superiority of the synthesized sulfoximine, we execute a self-validating ADME workflow.

A. Thermodynamic Solubility Profiling: Causality: Kinetic solubility (DMSO spike into buffer) often causes supersaturation, yielding false positives. We use the shake-flask thermodynamic method to measure the true equilibrium solubility of the crystalline lattice.

  • Add 2 mg of the solid sulfoximine to 1 mL of pH 7.4 phosphate buffer.

  • Shake at 37 °C for 24 hours to ensure complete thermodynamic equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solid.

  • Self-Validation: Quantify the supernatant concentration using HPLC-UV against a standard curve prepared in matching solvent matrices.

B. Microsomal Stability (HLM) Assay: Causality: We must verify that the newly introduced =NH group does not act as a metabolic soft spot (e.g., via N-oxidation or N-dealkylation).

  • Incubate 1 µM of the sulfoximine with Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the reaction by adding an NADPH-regenerating system (isolating CYP450-dependent metabolism).

  • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation System: Run Verapamil concurrently as a high-clearance positive control, and a minus-NADPH negative control to rule out chemical degradation. Analyze remaining parent compound via LC-MS/MS to calculate intrinsic clearance (CL_int).

Workflow S1 1. Precursor Methyl p-tolyl sulfoxide S2 2. NH-Transfer PhI(OAc)2 + NH4CO2NH2 S1->S2 MeOH, 25°C 30 mins S3 3. Resolution Chiral SFC Separation S2->S3 Iodonitrene Intermediate S4 4. ADME Validation Thermodynamic Solubility S3->S4 Enantiopure Isolates

Self-validating synthetic and ADME workflow for sulfoximine bioisostere characterization.

Conclusion

The transition from sulfones to sulfoximines represents a critical evolution in medicinal chemistry. By utilizing Imino(methyl)(4-methylphenyl)-lambda6-sulfanone as a foundational scaffold, researchers can systematically lower logD, enhance thermodynamic solubility, and introduce novel stereospecific hydrogen-bonding interactions. Supported by modern, metal-free synthetic protocols, the sulfoximine functional group is no longer a synthetic challenge, but a highly accessible and privileged bioisostere.

References

1.1 2.3 3.2 4.6 5.4 6.5

Sources

Solubility profile of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone in organic solvents

The Thermodynamic Solubility Profile of Imino(methyl)(4-methylphenyl)- -sulfanone in Organic Solvents: A Technical Guide

Executive Summary

Imino(methyl)(4-methylphenyl)-

1

As a Senior Application Scientist, I have consistently observed that mastering the solubility behavior of sulfoximines is critical. Accurate solubility data prevents supersaturation artifacts during formulation, optimizes cross-coupling reaction conditions, and ensures reliable analytical quantification. This whitepaper provides an in-depth analysis of the solubility profile of this compound, grounded in thermodynamic principles and validated experimental methodologies.

Structural and Physicochemical Profiling

The solubility of p-tolyl methyl sulfoximine is dictated by its amphiphilic structural dichotomy. The molecule consists of two distinct domains:

  • A Lipophilic Domain: The p-tolyl (4-methylphenyl) ring provides moderate lipophilicity and facilitates

    
     stacking and dispersion interactions with non-polar and aromatic solvents.
    
  • A Highly Polar Core: The sulfoximine group is isoelectronic with a sulfone but features a basic nitrogen atom that creates structural asymmetry. Crucially, the NH group acts as a potent hydrogen-bond donor, while both the nitrogen and oxygen atoms serve as strong hydrogen-bond acceptors 2.

This dual hydrogen-bond donor/acceptor functionality ensures that structurally simple sulfoximines are readily soluble in protic and polar aprotic solvents, while their solubility in strictly non-polar aliphatic hydrocarbons remains fundamentally limited 2.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically predict and understand the solubility of p-tolyl methyl sulfoximine, we apply the Hansen Solubility Parameter (HSP) framework. HSP breaks down the cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (



3
  • Dispersion (

    
    ):  Driven by the aromatic ring and methyl groups.
    
  • Polarity (

    
    ):  Driven by the strong dipole moment of the S=O and S=N bonds.
    
  • Hydrogen-bonding (

    
    ):  Exceptionally high due to the NH moiety.
    

Solvents whose HSP coordinates closely match those of the sulfoximine core will exhibit the highest solubilizing capacity (minimizing the interaction radius,

GCompoundImino(methyl)(4-methylphenyl)-lambda6-sulfanoneDispersionDispersion (δD)p-Tolyl GroupCompound->DispersionPolarityPolarity (δP)S=O BondCompound->PolarityHBondingH-Bonding (δH)NH Group (Donor/Acceptor)Compound->HBondingNonPolarNon-Polar Solvents(e.g., Hexane)Low MiscibilityDispersion->NonPolar Weak InteractionPolarAproticPolar Aprotic Solvents(e.g., DMSO, DCM)High MiscibilityPolarity->PolarAprotic Strong Dipole MatchHBonding->PolarAprotic Acceptor MatchPolarProticPolar Protic Solvents(e.g., MeOH, EtOH)High MiscibilityHBonding->PolarProtic H-Bond Network

Fig 1: Hansen Solubility Parameter (HSP) interaction pathways for the sulfoximine core.

Empirical Solubility Profile in Organic Solvents

Based on the HSP framework and empirical observations of structurally analogous sulfoximines, the thermodynamic solubility of p-tolyl methyl sulfoximine can be categorized as follows. (Note: Values are representative benchmarks for technical guidance at 25°C).

Solvent ClassRepresentative SolventEstimated Solubility Range (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH), Ethanol> 100 (High)Excellent

match. The solvent donates and accepts H-bonds, perfectly complementing the NH and S=O groups.
Polar Aprotic DMSO, DMF, Dichloromethane> 150 (Very High)Strong

match. DMSO acts as a powerful H-bond acceptor for the sulfoximine NH proton, breaking crystal lattice energy efficiently.
Aromatic / Ether Toluene, THF30 - 80 (Moderate)Favorable

interactions via the p-tolyl ring, but limited

capacity restricts maximum solubility.
Non-Polar Aliphatic Hexane, Heptane< 5 (Low)Poor

and

match. The solvent cannot disrupt the strong intermolecular hydrogen bonds between sulfoximine molecules.

Experimental Methodology: The Shake-Flask & HPLC-UV Protocol

To obtain precise, self-validating thermodynamic solubility data for p-tolyl methyl sulfoximine, the "shake-flask" method coupled with HPLC-UV quantification is the industry gold standard 45. Unlike kinetic solubility assays (which often suffer from supersaturation artifacts), this protocol ensures the system reaches true thermodynamic equilibrium.

Step-by-Step Protocol:
  • Preparation of Excess Solid: Add 50-100 mg of p-tolyl methyl sulfoximine into a 4 mL borosilicate glass vial.

    • Causality: An excess amount ensures the continuous presence of a solid phase, which is mandatory for maintaining a saturated solution in equilibrium 5.

  • Solvent Addition & Thermal Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial tightly and place it in an orbital shaker set to 25.0 ± 0.1 °C at 400 rpm for 48 to 72 hours.

    • Causality: Extended incubation guarantees that the dissolution rate plateau is reached, yielding true thermodynamic solubility rather than a transient kinetic state 4.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to most organic solvents. Filtration removes sub-micron undissolved particulates that would otherwise artificially inflate the HPLC integration area.

  • Serial Dilution: Dilute the filtered aliquot with the mobile phase (e.g., Acetonitrile/Water) by a factor of 1:100 or 1:1000.

    • Causality: Sulfoximines are highly soluble in polar solvents; dilution ensures the concentration falls within the linear dynamic range of the UV detector, preventing signal saturation.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column. Quantify the peak area at the compound's

    
     against a pre-established multi-point calibration curve.
    

GStartExcess Solid+ SolventEquilibrateThermal Equilibration(48-72h, 25°C)Start->Equilibrate AgitationPhaseSepPhase Separation(Centrifuge + 0.22µm Filter)Equilibrate->PhaseSep Saturated StateDilutionSerial Dilution(Linear Range)PhaseSep->Dilution SupernatantHPLCHPLC-UVQuantificationDilution->HPLC Analysis

Fig 2: Thermodynamic solubility determination workflow via shake-flask and HPLC.

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for downstream applications. In medicinal chemistry, the sulfoximine group is increasingly utilized as a bioisostere for sulfones and sulfonamides. Replacing a sulfone with a sulfoximine often significantly improves aqueous solubility while maintaining excellent solubility in polar organic solvents, facilitating easier downstream synthetic modifications (e.g., N-alkylation or cross-coupling reactions) 2. The high solubility in polar aprotic solvents like DMSO and DCM makes p-tolyl methyl sulfoximine an ideal substrate for homogeneous metal-catalyzed functionalizations.

References

  • CAS 22132-97-4: 1-methyl-4-(S-methylsulfonimidoyl)benzene - CymitQuimica. cymitquimica.com. 1

  • ORGANIC CHEMISTRY - RSC Publishing. rsc.org. 2

  • Hansen Solubility Parameters: More predictive power. hansen-solubility.com. 3

  • Determination of Thermodynamic Solubility - Bio-protocol. bio-protocol.org. 4

  • Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine - Benchchem. benchchem.com. 5

Introduction to chiral sulfur compounds and lambda6-sulfanones

Chiral -Sulfanones: The New Frontier of High-Valency Sulfur Pharmacophores

Executive Summary

Context: In the realm of medicinal chemistry, the sulfone group (


-sulfanones
sulfoximines

sulfonimidamides

The Shift: These hexavalent sulfur (S(VI)) species represent a paradigm shift from "flat" biology to 3D pharmacophores. Unlike sulfones,

  • Vectorial Design: The ability to project substituents in specific 3D orientations.

  • Solubility Enhancement: The additional nitrogen functionality often lowers LogP and increases aqueous solubility compared to sulfones.

  • Metabolic Stability: High resistance to oxidative metabolism.

This guide serves as a technical blueprint for synthesizing and deploying chiral

Part 1: The Landscape of Chiral -Sulfur

Structural Anatomy & Nomenclature

While "sulfone" is a household term, the nomenclature for S(VI) analogs can be complex. The term


-sulfanonesulfoximine

FeatureSulfone (Achiral)

-Sulfanone (Sulfoximine)
Sulfonimidamide
General Structure



Chirality None (Achiral)Chiral at Sulfur Chiral at Sulfur
H-Bonding Acceptor onlyAcceptor + Donor (if NH free)Acceptor + Donor
Geometry TetrahedralPseudo-TetrahedralPseudo-Tetrahedral
Key Utility Linker, metabolic blockBioisostere, solubility enhancerTransition state mimic
The "Chiral Switch" Advantage

Replacing a sulfone with a chiral

  • Case Study: Raltegravir Analogues. Replacing the core scaffold with a sulfoximine maintained potency while improving metabolic stability.

  • Case Study: Pan-CDK Inhibitors. The sulfoximine moiety improved kinase selectivity by directing the N-substituent into a specific hydrophobic pocket, a feat impossible with the symmetric sulfone.

Part 2: Synthesis Strategies (The "How-To")

Constructing the S(VI) chiral center is the primary bottleneck. Two dominant strategies have emerged: Stereoselective Imidation (modifying S(IV)) and SuFEx (Sulfur Fluoride Exchange).

Pathway Visualization

The following diagram illustrates the oxidative evolution from sulfide to chiral

Gcluster_0Oxidation State Evolutioncluster_1Modern Synthetic RoutesSulfideSulfide (S-II)AchiralSulfoxideSulfoxide (S-IV)Chiral (Racemizes)Sulfide->SulfoxideOxidationSulfoneSulfone (S-VI)AchiralSulfoxide->SulfoneOxidationSulfoximineλ6-Sulfanone(Sulfoximine)Stable Chiral CenterSulfoxide->SulfoximineImidation (NH Transfer)SuFExSuFEx Chemistry(Sharpless)SuFEx->SulfoximineS-F ExchangeMetalCatRh/Cu Catalysis(Bolm/Bull)MetalCat->SulfoximineStereoretentive

Caption: Evolution of sulfur oxidation states. Yellow arrow indicates the critical imidation step transforming S(IV) to chiral S(VI), bypassing the achiral sulfone dead-end.

Part 3: Experimental Protocols

Protocol A: Stereospecific Synthesis via Imidation

This protocol describes the conversion of an enantiopure sulfoxide to a sulfoximine with retention of configuration . This is the gold standard for generating library compounds with defined stereochemistry.

Mechanism: Electrophilic nitrene transfer using a Rhodium catalyst. Precursor: Enantiopure sulfoxide (e.g., prepared via Kagan oxidation).

Materials:
  • Substrate: Enantiopure Sulfoxide (1.0 equiv)

  • Nitrogen Source: Trifluoroacetamide (1.5 equiv)

  • Oxidant: Diacetoxyiodobenzene (PhI(OAc)2) (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Solvent: Dichloromethane (DCM)

  • Base: MgO (2.5 equiv)

Step-by-Step Methodology:
  • Setup: In a flame-dried Schlenk tube, combine the sulfoxide (1.0 mmol), trifluoroacetamide (1.5 mmol), MgO (2.5 mmol), and

    
     (0.025 mmol).
    
  • Solvation: Add DCM (5 mL) under an Argon atmosphere.

  • Oxidant Addition: Add PhI(OAc)2 (1.5 mmol) in one portion.

  • Reaction: Seal the tube and stir at 40°C for 12 hours . The reaction usually proceeds via a transient iodonium ylide species.

  • Quench: Filter the suspension through a pad of Celite to remove MgO and Rh residues. Rinse with DCM.

  • Deprotection (Optional): The resulting N-trifluoroacetyl sulfoximine is often stable. To reveal the free NH-sulfoximine (

    
    -sulfanone), treat the crude residue with 
    
    
    in MeOH (RT, 2h).
  • Purification: Concentrate and purify via flash column chromatography (EtOAc/Hexane gradient).

Critical Control Point: The stereochemistry is generally retained . If the starting sulfoxide is (R), the product will be (R)-sulfoximine.

Protocol B: SuFEx (Sulfur Fluoride Exchange)

For rapid library generation, the SuFEx method (pioneered by Sharpless) allows for the modular assembly of S(VI) centers using sulfonimidoyl fluorides.

Methodology Summary:
  • Formation: React a sulfonimidoyl fluoride (

    
    ) with a silyl ether or amine.
    
  • Catalysis: Use DBU (10 mol%) or BTMG as a base catalyst.

  • Outcome: This reaction is "click-like"—high yield, tolerance to water/oxygen, and usually requires minimal purification.

Part 4: Applications & Bioisosteric Logic

Why choose a

PropertySulfone (

)
Sulfoximine (

)
Impact on Drug Design
LogP ModerateLower (More Polar)Improves aqueous solubility and oral bioavailability.
H-Bonding 2 Acceptors1 Acceptor, 1 Donor/AcceptorThe NH provides a new "handle" for active site interactions (e.g., Asp/Glu residues).
Metabolic Stability HighHighBoth are resistant to CYP450 oxidation, unlike sulfides/sulfoxides.
Configuration AchiralStable EnantiomersAllows for kinetic resolution of biological targets (eutomer vs. distomer).
Case Study: CDK Inhibitors

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, replacing a sulfone linker with a sulfoximine allowed researchers to attach an alkyl group to the nitrogen. This alkyl group protruded into a previously unexplored hydrophobic pocket in the ATP-binding site, increasing selectivity for CDK2 over CDK1 by 100-fold.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Teng, S., et al. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Synthesis. Link

  • Fokin, V. V., & Sharpless, K. B. (2014). SuFEx: A New Generation of Click Chemistry. Angewandte Chemie. Link

  • Bull, J. A., & Luisi, L. (2016). Sulfoximines and Sulfonimidamides as Bioisosteres. ChemMedChem. Link

  • PubChem Compound Summary . Imino(methyl)(pyridin-2-yl)-lambda6-sulfanone. National Center for Biotechnology Information. Link

Methodological & Application

Using Imino(methyl)(4-methylphenyl)-lambda6-sulfanone as a directing group in C-H activation

Application Note: Precision C-H Activation Using Imino(methyl)(4-methylphenyl)- -sulfanone

Executive Summary

Imino(methyl)(4-methylphenyl)-


-methyl-

-(p-tolyl)sulfoximine
tetrahedral, chiral sulfur center

This guide details the application of this reagent as a transformable directing group for the construction of 1,2-benzothiazines and ortho-functionalized arenes . Its high stability, strong N-coordination, and potential for late-stage diversification make it an essential tool for accessing novel pharmacophores.

Technical Foundation: The Reagent

Chemical Profile[1][2][3][4][5]
  • Systematic Name: Imino(methyl)(4-methylphenyl)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -sulfanone[1]
    
  • Common Name:

    
    -Methyl-
    
    
    -(p-tolyl)sulfoximine
  • CAS Number: 22132-97-4[1][2]

  • Structure: A hypervalent sulfur(VI) center bonded to a methyl group, a p-tolyl group, an oxygen, and a free imine (=NH).

  • Role: Monodentate Directing Group (N-donor).

Why Use This Directing Group?
FeatureAdvantage in C-H Activation
Chirality The sulfur atom is a stereogenic center.[3] Enantioenriched sulfoximines can induce diastereoselectivity in C-H functionalization.
3D Geometry The tetrahedral geometry prevents "flat" molecular stacking, improving solubility and physicochemical properties of drug candidates.
N-Coordination The

-hybridized nitrogen is a strong

-donor, facilitating facile cyclometalation with soft metals (Rh, Ir, Ru).
Transformability Post-reaction, the sulfoximine moiety is often retained as a pharmacophore (e.g., in MKK4 inhibitors) rather than being removed.

Mechanistic Insight: The Catalytic Cycle

The efficiency of this DG relies on its ability to stabilize high-valent metal intermediates. The following diagram illustrates the mechanism for a Rh(III)-catalyzed annulation with an alkyne/diazo partner, a standard benchmark reaction.

Pathway Visualization

CH_Activation_MechanismStartSubstrate(Sulfoximine DG)CoordinationIntermediate AN-CoordinationStart->Coordination+ CatalystCat_ActiveActive Catalyst[Cp*Rh(III)X]+Cat_Active->CoordinationCH_ActivationIntermediate B5-Membered Rhodacycle(C-H Cleavage)Coordination->CH_Activation- HX (CMD Pathway)InsertionIntermediate CMigratory Insertion(Alkyne/Carbene)CH_Activation->Insertion+ Coupling PartnerRed_ElimProduct Release& Catalyst RegenerationInsertion->Red_ElimReductive EliminationRed_Elim->Cat_ActiveRegenerationProductProduct(1,2-Benzothiazine)Red_Elim->Product

Figure 1: Catalytic cycle for Rh(III)-catalyzed C-H annulation directed by sulfoximine. The key step is the formation of the 5-membered metallacycle (Intermediate B) via Concerted Metalation-Deprotonation (CMD).[3]

Application Protocol: Synthesis of 1,2-Benzothiazines

This protocol describes the Rh(III)-catalyzed annulative coupling of Imino(methyl)(4-methylphenyl)-

Materials & Reagents
  • Substrate: Imino(methyl)(4-methylphenyl)-

    
    -sulfanone (1.0 equiv).
    
  • Coupling Partner:

    
    -Diazo ester or Diphenylacetylene (1.2–2.0 equiv).
    
  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5–5.0 mol%).
    
  • Additive: Silver Acetate (AgOAc) or Silver Pivalate (AgOPiv) (10–20 mol%). Role: Halide scavenger and carboxylate source for CMD.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH. Note: TFE often accelerates C-H activation.

Step-by-Step Procedure
  • Setup: In a clean, oven-dried screw-cap vial equipped with a magnetic stir bar, weigh out:

    • Sulfoximine substrate (0.2 mmol).[4]

    • 
       (3.1 mg, 0.005 mmol, 2.5 mol%).
      
    • AgOAc (6.7 mg, 0.04 mmol, 20 mol%).

  • Solvent Addition: Add TFE (2.0 mL) to the vial. The mixture may appear as a suspension.

  • Coupling Partner: Add the diazo compound or alkyne (0.24 mmol, 1.2 equiv) in one portion.

  • Reaction: Seal the vial tightly. Stir the mixture at room temperature (for diazo compounds) or 60–80 °C (for internal alkynes) for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The sulfoximine starting material should disappear.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (DCM, 10 mL).

    • Filter through a short pad of Celite to remove silver salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the pure 1,2-benzothiazine product.

Expected Results
  • Yield: Typically 70–95%.

  • Selectivity: High regioselectivity for the ortho-position. If the meta-position is substituted, activation usually occurs at the less sterically hindered site.

Optimization & Troubleshooting (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Inefficient C-H cleavage (CMD step).Switch solvent to TFE or HFIP . These fluorinated alcohols stabilize the transition state and facilitate proton transfer.
No Reaction Catalyst poisoning or oxidation state mismatch.Ensure the reaction is run under air (if using oxidative conditions with Cu) or inert gas (if redox-neutral). For Rh(III), Ag salt is critical to generate the active cationic species.
Regio-isomers Substrate has two available ortho sites.Introduce a blocking group at the meta-position or use steric bulk to favor one site.
Enantiomerization Racemization of the S-center.Avoid excessive temperatures (>100 °C). Most Rh(III) protocols preserve the chiral configuration of the sulfur center.

References

  • Bolm, C. et al. (2013).[6][7][4] Rh(III)-Catalyzed C-H Functionalization of Sulfoximines with Alkynes.[8][4][9][10] Angewandte Chemie International Edition.[7] [Link]

  • Li, X. et al. (2020).[6][4] Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines.[7][11] Molecules.[8][6][7][4][2][9][10][11][12][13][14] [Link]

  • Dong, G. et al. (2014). Ir(III)-catalyzed amidation/cyclization of sulfoximines.[6][4] Chemical Science.[6][2][11] [Link]

  • Yoshino, T. et al. (2022).[6][4] Ru(II)-catalyzed enantioselective C–H activation/annulation of sulfoximines.[6][4][12] Journal of the American Chemical Society. [Link]

Catalytic applications of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of Imino(methyl)(4-methylphenyl)-


-sulfanone Ligands 

Executive Summary

Imino(methyl)(4-methylphenyl)-


-sulfanone (commonly known as S-methyl-S-(4-methylphenyl)sulfoximine or S-methyl-S-p-tolylsulfoximine) represents a privileged scaffold in modern asymmetric catalysis. Unlike traditional phosphine or amine ligands, sulfoximines possess a stable, stereogenic sulfur(VI) center that resists racemization and oxidation.

This guide details the utility of this ligand class in two primary domains:

  • Chiral Ligand for Metal Catalysis: Specifically, the use of N-functionalized derivatives in Copper(II)-catalyzed asymmetric Mukaiyama-type aldol reactions.

  • Directing Group (DG) for C-H Activation: Utilizing the free imino nitrogen as a directing motif for Rhodium- and Cobalt-catalyzed annulations.

Ligand Architecture & Properties

The sulfoximine moiety (


) is isoelectronic with sulfones (

) but offers a unique handle for functionalization at the nitrogen atom.
  • Chirality: The sulfur atom is tetrahedrally coordinated and stereogenic. The enantiomers are configurationally stable up to 200°C.

  • Electronic Profile: The sulfoximine group is strongly electron-withdrawing (

    
    ), yet the nitrogen remains basic enough to coordinate to transition metals (Cu, Pd, Rh).
    
  • Coordination Mode: It acts primarily as a

    
    -donor through the nitrogen. In C1-symmetric ligands, the sulfoximine nitrogen often pairs with another donor (e.g., pyridine or amine) to form a chelate.
    

Figure 1: Ligand Structure & Coordination Logic

LigandStructure cluster_0 Core Scaffold cluster_1 S S (Chiral Center) O =O S->O Double bond N =N-R S->N Coordination Site Me Me S->Me Tol p-Tolyl S->Tol Role1 Chiral Ligand (Cu-Catalysis) N->Role1 N-Functionalization Role2 Directing Group (C-H Activation) N->Role2 Free NH

Caption: The sulfoximine core features a stereogenic sulfur center.[1] The Nitrogen atom serves as the primary coordination site for catalysis.

Protocol 1: Synthesis of the Enantioenriched Ligand Scaffold

Before catalytic application, the sulfoximine core must be synthesized. The modern "One-Pot" oxidative imination protocol is preferred for its operational simplicity and high yield.

Objective: Synthesis of (S)-S-Methyl-S-(4-methylphenyl)sulfoximine.

Reagents:

  • (S)-Methyl p-tolyl sulfoxide (Enantiopure starting material ensures enantiopure product).

  • Ammonium carbamate (

    
    ) – Ammonia source.
    
  • (Diacetoxyiodo)benzene (PhI(OAc)

    
    ) – Oxidant.
    
  • Methanol (Solvent).[2]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with (S)-methyl p-tolyl sulfoxide (1.0 equiv) and Methanol (0.5 M concentration).

  • Addition: Add Ammonium carbamate (1.5 equiv) followed by PhI(OAc)

    
     (1.5 equiv) at room temperature.
    
  • Reaction: Stir the mixture at 25°C for 2–4 hours. The reaction typically proceeds via an iodonitrene intermediate.[3][4]

    • Checkpoint: Monitor by TLC.[5] The sulfoxide spot should disappear, and a more polar sulfoximine spot should appear.

  • Workup: Remove solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated

    
    .
    
  • Purification: Flash column chromatography (Ethyl Acetate/Hexane) yields the pure NH-sulfoximine.

Yield: Typically 85–95%. Stereochemistry: Retention of configuration at Sulfur.[6]

Protocol 2: Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reaction

This protocol utilizes a C1-symmetric aminosulfoximine ligand (derived from the core scaffold) to catalyze the addition of silyl enol ethers to pyruvate esters. This reaction is critical for generating quaternary stereocenters.

Mechanism: The sulfoximine nitrogen and a pendant amine group coordinate to Cu(II), creating a chiral Lewis acid complex that activates the pyruvate carbonyl.

Materials
  • Catalyst Precursor: Copper(II) Triflate (

    
    ).
    
  • Ligand: N-[2-(Dialkylamino)ethyl]-S-methyl-S-(4-methylphenyl)sulfoximine (prepared by alkylation of the Protocol 1 product).

  • Substrate: Methyl pyruvate.

  • Nucleophile: 1-Phenyl-1-(trimethylsilyloxy)ethene.[7]

  • Solvent: Anhydrous THF.

Experimental Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (0.10 mmol, 10 mol%) and the Sulfoximine Ligand (0.11 mmol, 11 mol%) in anhydrous THF (2 mL).
      
    • Stir for 1 hour at room temperature. The solution typically turns deep blue/green, indicating complex formation.

  • Substrate Addition:

    • Add Methyl pyruvate (1.0 mmol) to the catalyst solution.

    • Cool the mixture to the optimization temperature (typically 0°C or -78°C for maximum enantioselectivity).

  • Reaction:

    • Add the silyl enol ether (1.2 mmol) dropwise.

    • Stir for 12–24 hours.

    • Monitoring: Check consumption of pyruvate by TLC or GC-MS.

  • Quench & Hydrolysis:

    • Quench with saturated aqueous

      
      .[5]
      
    • Add 1N HCl (1 mL) and stir for 10 minutes to hydrolyze the silyl ether product to the alcohol.

  • Isolation:

    • Extract with Ethyl Acetate (3x). Dry over

      
      .
      
    • Purify via silica gel chromatography.

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): 90–98% (Dependent on temperature and ligand N-substitution).

Table 1: Troubleshooting the Aldol Reaction

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or CatalystUse freshly distilled THF; dry

under vacuum at 100°C before use.
Low ee Racemization of LigandVerify ligand optical purity via chiral HPLC. Ensure reaction temperature is maintained.
No Reaction Catalyst PoisoningEnsure silyl enol ether is acid-free. Avoid amine impurities in substrates.

Protocol 3: Sulfoximine as a Directing Ligand (C-H Activation)

In this application, the sulfoximine is technically the substrate, but its coordination chemistry is the driver. The free NH group directs a metal (Rh, Co) to the ortho position of the S-aryl ring.

Workflow:

  • Coordination: The Sulfoximine N binds to

    
    .
    
  • C-H Activation: The Metal inserts into the ortho-C-H bond.

  • Annulation: An alkyne or diazo compound inserts, forming a cyclic benzothiazine.

Figure 2: C-H Activation Pathway

CHActivation cluster_mech Mechanism Substrate Sulfoximine (DG) Complex Metallacycle Intermediate Substrate->Complex + Catalyst - HCl Catalyst Cp*Rh(III) Product 1,2-Benzothiazine Complex->Product + Alkyne Reductive Elimination

Caption: The sulfoximine Nitrogen directs the Rh(III) catalyst to activate the ortho-C-H bond, forming a stable metallacycle intermediate.

References

  • Bolm, C., & Langner, M. (2004).[7] C1-Symmetric Sulfoximines as Ligands in Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reactions. Angewandte Chemie International Edition, 43(44), 5984–5987. Link

  • Briggs, E. L., et al. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. Organic Syntheses, 97, 186–204. Link

  • Cheng, H., & Bolm, C. (2023). Copper-Catalyzed N-H Functionalizations of NH-Sulfoximines. RWTH Publications.[8] Link

  • Trost, B. M. (1992). Sulfoximines: Chemical Chameleons. Synlett, 1992(01), 21–32. Link

  • Frings, M., & Bolm, C. (2012). Enantioselective Synthesis of Sulfoximines. European Journal of Organic Chemistry, 2012(9), 1689–1701. Link

Sources

Oxidative imination of sulfides to form Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Application Note: Oxidative Imination of Sulfides to Form Imino(methyl)(4-methylphenyl)- -sulfanone

Methodology:

Executive Summary

This application note details a robust, metal-free protocol for the direct conversion of methyl p-tolyl sulfide to Imino(methyl)(4-methylphenyl)-


-sulfanone

Historically, sulfoximine synthesis required hazardous reagents (e.g., hydrazoic acid, organic azides) or expensive transition metal catalysts (Rh, Ru). The protocol described herein utilizes (Diacetoxyiodo)benzene (PIDA) as a mild oxidant and ammonium carbamate as a safe, solid ammonia source. This method, validated by recent Organic Syntheses standards, offers a scalable, "green" pathway ideal for medicinal chemistry applications where the sulfoximine moiety serves as a metabolically stable bioisostere for sulfones, sulfonamides, or carboxylic acids.

Key Advantages
  • Safety: Eliminates the use of explosive azides and toxic metal catalysts.

  • Operational Simplicity: Open-flask, room-temperature reaction in methanol.

  • Scalability: Validated from milligram to multigram scales.

  • Atom Economy: One-pot "N" and "O" transfer.[1]

Scientific Principles & Mechanism[2][3]

The Sulfoximine Pharmacophore

The target molecule contains a chiral sulfur center (




Reaction Mechanism: Hypervalent Iodine Cycle

The transformation proceeds via a hypervalent iodine(III) pathway. The oxidant, PhI(OAc)

Mechanistic Pathway:

  • Ligand Exchange: Ammonium carbamate reacts with PhI(OAc)

    
     to form an acetoxy-amino-iodinane intermediate.
    
  • S-N Bond Formation: The sulfide nucleophile attacks the electrophilic iodine species, transferring the nitrogen group to form a sulfilimine intermediate (

    
    ).
    
  • Oxidation: The remaining oxidant (or in situ generated peracid species) oxidizes the sulfilimine to the final sulfoximine (

    
    ).
    

MechanismSulfideMethyl p-tolyl Sulfide(Substrate)IntermediateSulfilimine Intermediate[Ar-S(=NH)-Me]Sulfide->Intermediate Electrophilic NH Transfer(- PhI, - AcOH)ReagentsPhI(OAc)2 + NH2CO2NH4(Reagents)Reagents->IntermediateProductSulfoximine Product[Ar-S(=O)(=NH)-Me]Intermediate->Product Oxidative O-Transfer(PhI(OAc)2 / MeOH)ByproductsPhI + AcOH + CO2 + NH3Product->ByproductsSide Products

Figure 1: Mechanistic flow of the oxidative imination process. The reaction proceeds through a discrete sulfilimine intermediate which is subsequently oxidized.

Experimental Protocol

Caution: Perform all reactions in a fume hood. Methanol is toxic and flammable. PhI(OAc)

23
Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
Methyl p-tolyl sulfide 138.231.0Substrate
Ammonium Carbamate 78.072.0 - 4.0Nitrogen Source
(Diacetoxyiodo)benzene (PIDA) 322.102.5Oxidant
Methanol (MeOH) -Solvent (0.5 M)Solvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a round-bottom flask (sized such that the liquid fills ~20% of volume) with a magnetic stir bar.

  • Add Methyl p-tolyl sulfide (1.0 equiv) and Methanol (concentration ~0.2–0.5 M relative to sulfide).

  • Add Ammonium Carbamate (2.0 equiv) in one portion.

    • Note: The carbamate may not fully dissolve initially; this is normal.

Step 2: Oxidant Addition (Critical Step)
  • Add PhI(OAc)

    
      (2.5 equiv) in portions over 5–10 minutes.
    
    • Observation: The reaction is slightly exothermic. Gas evolution (

      
      ) will occur as the carbamate decomposes. The solution typically turns yellow.
      
  • Stir the mixture vigorously at room temperature (23–25 °C) . Do not heat.

    • Time: Reaction is typically complete within 1–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate sulfilimine may be visible early on but should convert fully to the sulfoximine.[5]

Step 3: Workup
  • Remove the solvent (MeOH) under reduced pressure (rotary evaporator) to obtain a semi-solid residue.

  • Quench/Neutralize: Redissolve the residue in Ethyl Acetate (EtOAc) and add saturated aqueous NaHCO

    
     . Stir for 15 minutes to neutralize acetic acid byproducts.
    
  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x with EtOAc.[5]

  • Wash: Wash combined organics with water (to remove ammonium salts) and brine.

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
Step 4: Purification
  • Purify the crude material via Flash Column Chromatography .

    • Stationary Phase: Silica Gel.[6][7]

    • Eluent: Gradient of EtOAc in Hexane (typically 50% to 100% EtOAc) or DCM/MeOH (95:5). Sulfoximines are polar.

    • Product: The product is obtained as a white to off-white solid.

Experimental Workflow Diagram

WorkflowStartStart: Charge FlaskSulfide + MeOH + NH4CO2NH2AddOxidantAdd PhI(OAc)2(Portionwise, 5-10 min)Start->AddOxidantReactStir at RT (1-3 h)Monitor TLC for Sulfilimine consumptionAddOxidant->ReactEvapEvaporate MeOHReact->EvapWorkupPartition: EtOAc / Sat. NaHCO3(Neutralize AcOH)Evap->WorkupDryDry (Na2SO4) & ConcentrateWorkup->DryPurifyFlash Chromatography(Polar Eluent)Dry->PurifyFinalPure Sulfoximine(White Solid)Purify->Final

Figure 2: Operational workflow for the batch synthesis of methyl p-tolyl sulfoximine.

Analytical Validation

To ensure the integrity of the synthesized Imino(methyl)(4-methylphenyl)-


-sulfanone
TechniqueExpected Signal / Characteristic
Physical State White crystalline solid (mp ~100–102 °C).

H NMR (CDCl

)

~7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.1 (s, 3H, S-Me), 2.7 (br s, 1H, NH), 2.4 (s, 3H, Ar-Me).

C NMR
Characteristic signals for S-Me (~44-46 ppm) and Ar-Me (~21 ppm).
IR Spectroscopy Strong absorptions:

~1220 cm

,

~960 cm

,

~3270 cm

.
Mass Spec (ESI) [M+H]

= 170.06

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet OxidantEnsure PhI(OAc)

is fresh and white (not yellow). Store in fridge.
Incomplete Reaction Insufficient NH SourceAdd an extra 0.5–1.0 equiv of Ammonium Carbamate.
Product Loss Water SolubilitySulfoximines are polar. Ensure thorough extraction of the aqueous layer (3-4 times) with EtOAc or DCM.
Difficult Separation Iodobenzene Co-elutionIodobenzene (byproduct) is non-polar. Flush column with Hexane first, then switch to EtOAc to elute the polar sulfoximine.

References

  • Bull, J. A.; Luisi, R. et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Molecules2023 , 28(3), 1120.[2] Link

  • Bull, J. A.; Luisi, R. "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses2023 , 100, 48–60.[3] Link

  • Zenzola, M.; Bull, J. A.; Luisi, R. "Straightforward Synthesis of NH-Sulfoximines from Sulfides via a Metal-Free Multicomponent Process." Chemistry – A European Journal2017 , 23, 15189.[3]

  • PubChem Compound Summary. "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (CID 12463931)." National Center for Biotechnology Information. Link

Application Note: Optimized Reaction Conditions for the N-Arylation of Methyl(p-tolyl)sulfoximine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context & Substrate Rationale

Sulfoximines have emerged as highly valuable structural motifs in medicinal chemistry, frequently serving as bioisosteres for sulfonamides and sulfonates due to their enhanced aqueous solubility, metabolic stability, and inherent chirality[1]. The late-stage functionalization of the sulfoximine nitrogen via C–N cross-coupling (N-arylation) is a critical transformation for generating diverse analog libraries[2].

Methyl(p-tolyl)sulfoximine serves as an ideal benchmark substrate and versatile building block. From an analytical perspective, it provides two distinct, non-overlapping


H NMR handles: a sharp singlet for the S-methyl group (

~3.1 ppm) and a singlet for the p-tolyl methyl group (

~2.4 ppm). This allows for unambiguous, rapid monitoring of reaction conversion and structural validation of the resulting N-arylated products.

Mechanistic Pathways & Catalyst Selection

The N-arylation of sulfoximines can be achieved through three primary transition-metal-catalyzed pathways: Palladium (Buchwald-Hartwig type), Copper (Ullmann type), and Nickel (Electrocatalytic)[3],[4],[1].

While Palladium catalysis historically dominated this space, the high cost of Pd precatalysts and complex phosphine ligands (e.g., BINAP, Xantphos) limits large-scale process viability[4],[5]. Consequently, Copper(I)-catalyzed cross-coupling has become the industry standard for aryl iodides due to its cost-effectiveness, robust functional group tolerance, and scalability[4].

The copper-catalyzed cycle relies on a


 redox mechanism. The addition of a bidentate ligand, such as N,N′-dimethylethylenediamine (DMEDA), is strictly required to stabilize the active 

species, preventing disproportionation into

and

, and to accelerate the oxidative addition of the aryl halide.

Mechanistic_Cycle CuI Cu(I) Salt Precatalyst ActiveCat Active Cu(I)-DMEDA Complex CuI->ActiveCat + DMEDA (Ligand) OxAdd Oxidative Addition Cu(III) Aryl Intermediate ActiveCat->OxAdd + Ar-I / Ar-Br (Aryl Halide) LigEx Ligand Exchange Sulfoximine Coordination OxAdd->LigEx + NH-Sulfoximine + Cs2CO3 (Base) RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim Base-assisted deprotonation RedElim->ActiveCat Catalyst Regeneration Product N-Aryl Methyl(p-tolyl)sulfoximine (Target) RedElim->Product Release

Figure 1: Copper-catalyzed Ullmann-type mechanistic cycle for the N-arylation of sulfoximines.

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the quantitative parameters of the leading N-arylation methodologies for methyl(p-tolyl)sulfoximine.

Table 1: Comparative Analysis of N-Arylation Methodologies

ParameterCopper-Catalyzed (Ullmann)[4]Photoexcited Palladium[1]Nickel Electrocatalysis[3]
Catalyst Loading CuI (10 mol%)Pd(OAc)

(5 mol%)
NiBr

·glyme (10 mol%)
Ligand DMEDA (20 mol%)Xantphos (10 mol%)dtbbpy (10 mol%)
Base Cs

CO

(2.5 equiv)
Cs

CO

(2.0 equiv)
None required
Solvent Toluene (Degassed)Dioxane or TolueneDMF/MeCN
Temperature 110 °C40 °C (440 nm Blue LED)Room Temperature
Optimal Substrates Aryl IodidesAryl Bromides & IodidesAryl Bromides & Chlorides
Typical Yields 85% – 98%75% – 95%70% – 90%
Process Cost LowHighModerate (Requires Potentiostat)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation from the expected chemical pathway is immediately identified, saving time and resources.

Experimental_Workflow Prep 1. Preparation Dry Schlenk Tube Argon Atmosphere Load 2. Reagent Loading Sulfoximine, Ar-I, CuI, DMEDA, Cs2CO3 Prep->Load Solvent 3. Solvent Addition Degassed Toluene (1M) Load->Solvent React 4. Reaction 110 °C, 18-22 h Solvent->React Quench 5. Quench & Extract Cool to RT, aq. HCl, DCM Extraction React->Quench Purify 6. Purification Column Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the Cu-catalyzed N-arylation.

Protocol A: Direct Copper-Catalyzed N-Arylation (For Aryl Iodides)

Based on the optimized conditions by Sedelmeier and Bolm[4],[5].

Reagents:

  • Methyl(p-tolyl)sulfoximine (1.0 equiv, 1.0 mmol, 169.2 mg)

  • Aryl Iodide (2.0 equiv, 2.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%, 19.0 mg)

  • N,N′-dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mol%, 21.5

    
    L)
    
  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.5 equiv, 2.5 mmol, 814.5 mg)
  • Anhydrous Toluene (1.0 mL, 1 M concentration)

Step-by-Step Procedure & Validation:

  • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

    • Causality: Cu(I) is highly susceptible to aerobic oxidation. Strict exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Solid Loading: Add methyl(p-tolyl)sulfoximine, CuI, and Cs

    
    CO
    
    
    
    to the tube. If the aryl iodide is a solid, add it now.
  • Liquid Addition: Inject anhydrous, degassed toluene, followed by DMEDA (and the aryl iodide if liquid) via syringe.

    • Validation Checkpoint 1: Upon addition of DMEDA, the heterogeneous mixture should adopt a pale blue/green tint, indicating the formation of the active Cu(I)-diamine complex. A rapid shift to dark brown/black at room temperature indicates oxygen contamination; if observed, abort and re-degas solvents.

  • Reaction: Seal the Schlenk tube and heat the vigorously stirring mixture in an oil bath at 110 °C for 18–22 hours.

  • Quench & Workup: Cool the mixture to room temperature. Carefully neutralize the basic mixture by adding 1M aqueous HCl (approx. 3 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL).

    • Validation Checkpoint 2: Conduct TLC analysis (Hexanes/EtOAc 1:1) of the organic layer. The starting sulfoximine (R

      
      
      
      
      
      0.2, UV active) should be completely consumed, replaced by a distinct, less polar N-aryl product spot (R
      
      
      
      
      0.5–0.6).
  • Isolation: Dry the combined organic extracts over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    
    • Validation Checkpoint 3:

      
      H NMR (CDCl
      
      
      
      ) of the purified product must show the disappearance of the broad N–H singlet (
      
      
      2.5–3.0 ppm) and the integration of new aromatic protons corresponding to the coupled aryl group.
Protocol B: Sequential Finkelstein / N-Arylation (For Aryl Bromides)

Direct Cu-catalyzed coupling with aryl bromides often yields sluggish kinetics. To circumvent this, a one-pot, two-step protocol utilizing an in situ Finkelstein reaction is employed[4].

Step-by-Step Procedure & Causality:

  • Halide Exchange: In a Schlenk tube under Argon, combine the Aryl Bromide (1.0 equiv), CuI (10 mol%), DMEDA (20 mol%), and Sodium Iodide (NaI) (4.0 equiv) in anhydrous Dioxane. Heat at 110 °C for 20 hours.

    • Causality: The Finkelstein reaction converts the less reactive aryl bromide into the highly reactive aryl iodide. Cs

      
      CO
      
      
      
      and the sulfoximine cannot be present during this step, as they inhibit the halide exchange[4].
  • N-Arylation: Cool the mixture slightly, then add methyl(p-tolyl)sulfoximine (1.0 equiv) and Cs

    
    CO
    
    
    
    (2.5 equiv). Resume heating at 110 °C for an additional 20 hours.
  • Workup: Follow the quench and extraction procedure detailed in Protocol A.

Causality & Troubleshooting Guide

  • Issue: Incomplete Conversion / Stalled Reaction

    • Root Cause: Moisture in the base or solvent. Cs

      
      CO
      
      
      
      is highly hygroscopic. Water promotes the hydrolysis of the aryl halide and poisons the catalytic cycle.
    • Solution: Store Cs

      
      CO
      
      
      
      in a desiccator and dry under high vacuum at 150 °C prior to use. Ensure toluene is freshly distilled or drawn from a solvent purification system (water content < 50 ppm via Karl Fischer titration).
  • Issue: Poor Yield with Sterically Hindered Aryl Halides

    • Root Cause: The bulky p-tolyl group on the sulfoximine combined with an ortho-substituted aryl halide creates severe steric clash during the reductive elimination step.

    • Solution: Transition from the Copper protocol to the Photoexcited Palladium protocol [1]. The use of Pd(OAc)

      
       with Xantphos under 440 nm blue LED irradiation at 40 °C provides a much lower activation energy barrier, accommodating sterically encumbered substrates and electron-rich aryl halides that fail under thermal copper conditions[1].
      

References

1.[3] Nickel-Catalyzed N-Arylation of NH-Sulfoximines with Aryl Halides via Paired Electrolysis. Angew Chem Int Ed Engl. 2021. URL: 2.[4] Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry. 2005. URL: 3.[1] Photoexcited Palladium-Catalyzed C–N Bond Formation: A Unified Approach for N-Arylation of NH-Sulfoximines. Organic Letters. 2025. URL: 4.[5] Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides (Summary). Organic Chemistry Portal. URL: 5.[2] Transition-metal-catalyzed C–N cross-coupling reactions of N-unsubstituted sulfoximines: a review. Taylor & Francis. 2018. URL:

Sources

Resolution of racemic Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for the Resolution of Racemic Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Scientific Context & Target Overview

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone—commonly referred to as S-methyl-S-(4-methylphenyl)sulfoximine or S-methyl-S-p-tolylsulfoximine—is a highly valuable chiral building block in modern drug development. Sulfoximines are increasingly deployed as bioisosteres for sulfones and sulfonamides due to their enhanced aqueous solubility, lower lipophilicity, and reduced susceptibility to efflux pumps [1].

Because the hexavalent sulfur atom is stereogenic, the two enantiomers of a sulfoximine often exhibit profoundly different binding affinities, metabolic stabilities, and off-target profiles. Consequently, isolating single enantiomers from racemic mixtures is not just a regulatory requirement, but a critical driver of pharmacokinetic efficacy. This guide details the two most robust, field-proven methodologies for resolving this specific racemic sulfoximine: Classical Diastereomeric Salt Resolution and Catalytic Kinetic Resolution (KR) .

Mechanistic Causality in Resolution Strategies

As an application scientist, it is crucial to understand why a resolution protocol succeeds rather than simply following a recipe. The separation of sulfoximine enantiomers relies on exploiting their distinct physicochemical or kinetic behaviors when exposed to a chiral environment.

  • Classical Diastereomeric Salt Resolution: This approach leverages the inherent basicity of the sulfoximine nitrogen. By reacting the racemic mixture with a sub-stoichiometric amount of a chiral acid—specifically (+)-10-camphorsulfonic acid (CSA)—diastereomeric salts are formed. The Causality: The separation is driven by a massive differential in the solubility product (

    
    ) of the resulting diastereomeric salts in moderately polar aprotic solvents like acetone. The "method of half-quantities" (using 0.6 equivalents of CSA) deliberately starves the system of the chiral acid, forcing only the most thermodynamically stable and least soluble salt to precipitate, leaving the opposite enantiomer untouched in the mother liquor [2].
    
  • Organocatalytic Kinetic Resolution: This modern approach utilizes chiral N-heterocyclic carbene (NHC) catalysts to mediate enantioselective amidation. The Causality: The chiral NHC reacts with an enal to form a highly sterically demanding acyl azolium intermediate. The steric differentiation in the transition state creates a significant difference in the activation energy (

    
    ) for the nucleophilic attack by the two sulfoximine enantiomers. This results in vastly different reaction rates (
    
    
    
    ), allowing one enantiomer to be acylated while the other is recovered pristine [3].

Data Presentation: Strategy Comparison

To aid in selecting the appropriate workflow for your development phase, the quantitative metrics of both resolution strategies are summarized below.

Table 1: Comparison of Resolution Strategies for Aryl-Methyl Sulfoximines

ParameterClassical Resolution (Half-Quantities)Organocatalytic Kinetic Resolution
Resolving Agent / Catalyst (+)-10-Camphorsulfonic acid (0.6 equiv)Chiral Triazolium Salt (5 mol%)
Enantiomeric Excess (ee) >98% (for both enantiomers)Up to 99% (recovered starting material)
Yield (per enantiomer) 35–40% (Theoretical max: 50%)40–45% (Theoretical max: 50%)
Scalability Excellent (Multi-gram to Kilogram scale)Moderate (Milligram to Gram scale)
Operational Complexity Low (Crystallization / Biphasic Extraction)High (Inert atmosphere, cryogenic temps)
Primary Application Process chemistry, bulk intermediate prepLate-stage functionalization, library synthesis

Experimental Protocols

Protocol A: Classical Resolution via the Method of Half-Quantities

This protocol is optimized for scalability and relies on the self-validating nature of crystallization.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve racemic S-methyl-S-(4-methylphenyl)sulfoximine (10.0 mmol, 1.69 g) in warm, anhydrous acetone (20 mL) in a 100 mL Erlenmeyer flask.

  • Chiral Acid Addition: Slowly add a solution of (1S)-(+)-10-camphorsulfonic acid (6.0 mmol, 1.39 g, 0.6 equiv.) dissolved in acetone (10 mL).

    • Causality Check: Using exactly 0.6 equivalents is the critical control point. It ensures that only the less soluble (+)-sulfoximine/(+)-CSA salt precipitates, preventing the more soluble (-)-sulfoximine/(+)-CSA salt from co-crystallizing and ruining the optical purity[2].

  • Controlled Crystallization: Allow the homogeneous mixture to cool naturally to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Filter the resulting white crystalline precipitate through a sintered glass funnel. Wash the filter cake with ice-cold acetone (2 x 5 mL).

  • Free-Basing (Recovery of the (+)-Enantiomer): Suspend the isolated salt in a biphasic mixture of dichloromethane (DCM, 20 mL) and 2M aqueous NaOH (15 mL). Stir vigorously for 30 minutes.

    • Causality Check: The strong base deprotonates the sulfoximine nitrogen, breaking the salt and driving the neutral, lipophilic sulfoximine into the organic DCM layer, while the highly water-soluble sodium camphorsulfonate remains in the aqueous layer.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 10 mL). Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the pure (+)-enantiomer.

  • Recovery of the (-)-Enantiomer: Concentrate the original acetone mother liquor. Subject the residue to the same free-basing procedure (DCM/NaOH) to recover the highly enriched (-)-enantiomer.

  • Self-Validation & QC: Analyze both batches via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). If the ee of the (+)-enantiomer is <98%, a single recrystallization of the salt from acetone prior to free-basing will act as a self-correcting mechanism, upgrading the purity to >99%.

Protocol B: Organocatalytic Kinetic Resolution

This protocol is ideal for generating highly enantioenriched sulfoximines alongside complex acylated derivatives.

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine racemic sulfoximine (0.5 mmol), cinnamaldehyde (0.75 mmol), chiral triazolium precatalyst (0.025 mmol, 5 mol%), and activated MnO2 (2.5 mmol, 5.0 equiv).

    • Causality Check: MnO2 is required to oxidize the transient Breslow intermediate into the active, electrophilic acyl azolium species that performs the kinetic discrimination [3].

  • Solvent & Initiation: Add anhydrous THF (5 mL) and cool the suspension to -45 °C using a dry ice/acetonitrile bath. Add N,N-diisopropylethylamine (DIPEA, 0.5 mmol) to deprotonate the precatalyst and initiate the reaction.

    • Causality Check: Dropping the temperature to -45 °C rigidifies the transition state. This amplifies the steric clash between the chiral catalyst and the "mismatched" sulfoximine enantiomer, drastically increasing the selectivity factor (

      
      ).
      
  • Incubation: Stir the reaction at -45 °C for 24 hours.

  • Termination & Purification: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na2SO4 and concentrate. Purify the crude mixture via silica gel flash chromatography to cleanly separate the highly enantioenriched unreacted sulfoximine from the acylated product.

Workflow Visualization

The following diagram maps the logical flow and phase separations of the highly scalable Classical Resolution protocol (Protocol A).

ResolutionWorkflow Racemic Racemic Sulfoximine (10.0 mmol) Mix Acetone Solvent Warm to RT to 4°C Racemic->Mix CSA (+)-10-CSA (6.0 mmol) CSA->Mix 0.6 equiv added Precipitate Precipitate (+)-Sulfoximine / (+)-CSA Salt Mix->Precipitate Crystallization MotherLiquor Mother Liquor (-)-Sulfoximine (Enriched) Mix->MotherLiquor Filtration Base1 Biphasic Extraction (DCM / 2M NaOH) Precipitate->Base1 Base2 Biphasic Extraction (DCM / 2M NaOH) MotherLiquor->Base2 PurePlus Pure (+)-Sulfoximine (>98% ee) Base1->PurePlus Organic Phase PureMinus Highly Enriched (-)-Sulfoximine (>95% ee) Base2->PureMinus Organic Phase

Caption: Workflow for the classical resolution of racemic sulfoximines using (+)-10-camphorsulfonic acid.

References

  • Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245. URL:[Link]

  • Brandt, J., & Gais, H.-J. (1997). An efficient resolution of (±)-S-methyl-S-phenylsulfoximine with (+)-10-camphorsulfonic acid by the method of half-quantities. Tetrahedron: Asymmetry, 8(6), 909-912. URL:[Link] [2]

  • Dong, S., Frings, M., Cheng, H., Wen, J., Zhang, D., Raabe, G., & Bolm, C. (2016). Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society, 138(7), 2166–2169. URL:[Link] [1]

Metal-catalyzed cross-coupling involving Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Application Note: Metal-Catalyzed Cross-Coupling of Imino(methyl)(4-methylphenyl)- -sulfanone

CAS:

Part 1: Introduction & Chemical Profile[1]

The Substrate

Imino(methyl)(4-methylphenyl)-

PropertySpecification
IUPAC Name Imino(methyl)(4-methylphenyl)-

-sulfanone
Common Name S-Methyl-S-(4-methylphenyl)sulfoximine
Formula C

H

NOS
MW 169.24 g/mol
Key Functionality Free NH (Nucleophile), Sulfonyl Oxygen (H-bond acceptor), Aryl Ring (Directing Group)
Chirality Chiral at Sulfur (Stable configuration)
Strategic Utility in Cross-Coupling

This molecule presents two distinct reactive sites for metal-catalyzed functionalization:[1]

  • The Nitrogen Atom (N-Functionalization): Acts as a nucleophile in Buchwald-Hartwig (Pd) or Chan-Lam/Ullmann (Cu) type couplings to form N-aryl sulfoximines.

  • The Ortho-Aryl Carbon (C-H Activation): The sulfoximine nitrogen acts as a Directing Group (DG) for Rh(III) or Ru(II) catalyzed C–H activation, enabling annulation reactions to form benzothiazines.

Part 2: Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Cost-Effective Standard)

Objective: Synthesis of N-aryl sulfoximines using aryl iodides or bromides.[2] Mechanism: Modified Ullmann-type coupling involving a Cu(I)/diamine catalytic cycle.

Materials
  • Substrate: Imino(methyl)(4-methylphenyl)-

    
    -sulfanone (1.0 equiv)
    
  • Electrophile: Aryl Iodide (1.2 equiv) [Note: Aryl bromides require higher temps or specific ligands]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[3][4]

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    ) (2.5 equiv)[3]
  • Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), Cs

    
    CO
    
    
    (815 mg, 2.5 mmol), and the sulfoximine substrate (169 mg, 1.0 mmol).
  • Addition: Add the Aryl Iodide (1.2 mmol). If liquid, add via syringe; if solid, add with other solids.

  • Solvent/Ligand: Add anhydrous Toluene (2.0 mL) followed by DMEDA (22

    
    L, 0.2 mmol).
    
  • Reaction: Seal the tube and heat to 110 °C for 20–24 hours.

    • Expert Insight: The reaction mixture will be heterogeneous.[3] Vigorous stirring (800+ rpm) is crucial for reproducibility.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of silica or Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Ethyl Acetate/Hexanes gradient).

Troubleshooting & Optimization
  • Low Yield with Aryl Bromides: Switch to the "Finkelstein-modification" by adding KI (20 mol%) to generate the aryl iodide in situ, or switch to Protocol B (Palladium).

  • Green Chemistry: For a water-based alternative, use TPGS-750-M (2 wt%) surfactant solution instead of toluene, reacting at room temperature (Micellar Catalysis).

Protocol B: Palladium-Catalyzed N-Arylation (High Complexity Substrates)

Objective: Coupling with sterically hindered or electron-rich aryl chlorides/bromides. Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination, and reductive elimination.[5]

Materials
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: BINAP (racemic is acceptable) (7.5 mol%)

  • Base: Cs

    
    CO
    
    
    (1.4 equiv) or NaOtBu (1.4 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Pre-catalyst Formation: In a vial, mix Pd(OAc)

    
     and BINAP in Toluene under argon and stir for 10 mins at RT to form the active yellow/orange complex.
    
  • Reaction Assembly: Add the sulfoximine (1.0 equiv), aryl bromide (1.2 equiv), and base to a reaction vessel. Transfer the catalyst solution via syringe.

  • Heating: Heat to 100 °C for 12–16 hours.

  • Monitoring: Monitor by TLC. Sulfoximines are polar; N-arylated products are significantly less polar.

Protocol C: Rhodium-Catalyzed C-H Activation/Annulation

Objective: Ortho-functionalization to form cyclic benzothiazine derivatives. Mechanism: The sulfoximine N coordinates Rh(III), directing C-H activation at the ortho-position, followed by alkyne insertion or carbene coupling.

Materials
  • Catalyst: [Cp*RhCl

    
    ]
    
    
    (2.5 mol%)
  • Additive: AgSbF

    
     (10 mol%) [Activates the catalyst by removing Cl]
    
  • Oxidant: Cu(OAc)

    
     (2.1 equiv) [Required if using non-oxidizing coupling partners like alkynes]
    
  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Solvent: tert-Amyl alcohol or DCE

Workflow
  • Activation: Mix [Cp*RhCl

    
    ]
    
    
    and AgSbF
    
    
    in the solvent for 15 mins to generate the cationic active species 2.
  • Substrate Addition: Add Imino(methyl)(4-methylphenyl)-

    
    -sulfanone and the alkyne.
    
  • Reaction: Heat to 100–120 °C for 12 hours.

  • Outcome: The product is a 1,2-benzothiazine 1-oxide (cyclic sulfoximine).

Part 3: Visualization & Decision Logic

Decision Matrix: Which Method to Choose?

CrossCouplingLogicStartStart: Imino(methyl)(4-methylphenyl)-sulfanoneTargetTarget Structure?Start->TargetNArylN-Arylation(Modify Nitrogen)Target->NArylFunctionalize NCHActC-H Activation(Modify Ortho-Carbon)Target->CHActCyclize/AnnulateHalideTypeElectrophile Type?NAryl->HalideTypeRhMethodProtocol C: Rh(III) Annulation([Cp*RhCl2]2)Forms: BenzothiazinesCHAct->RhMethodAlkyne/Diazo InsertionCuMethodProtocol A: Copper Catalysis(CuI/DMEDA)Best for: Aryl Iodides, CostHalideType->CuMethodAryl Iodide/BromidePdMethodProtocol B: Palladium Catalysis(Pd(OAc)2/BINAP)Best for: Aryl Chlorides, Complex ArenesHalideType->PdMethodAryl Chloride/Triflate

Figure 1: Strategic decision tree for selecting the optimal catalytic protocol based on target structural modifications.

Mechanism of Copper-Catalyzed N-Arylation

This diagram illustrates the catalytic cycle for Protocol A, highlighting the critical role of the diamine ligand.

CuMechanismL_CuI[L-Cu-I]Pre-catalystOxAddOxidative Addition(Ar-I)L_CuI->OxAddInt1Cu(III) Intermediate[L-Cu(III)(Ar)(I)(X)]OxAdd->Int1LigExLigand Exchange(Sulfoximine NH)Int1->LigEx+ Substrate+ Base (-HI)Int2Cu(III)-Amido ComplexLigEx->Int2RedElimReductive Elimination(Product Release)Int2->RedElimRedElim->L_CuIRegenerate CatalystProductN-Aryl SulfoximineRedElim->Product

Figure 2: Simplified catalytic cycle for the Cu-catalyzed N-arylation of sulfoximines.

Part 4: References

  • Bolm, C., & Hildebrand, J. P. (1998). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides. Tetrahedron Letters, 39(32), 5731–5734. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides.[1][6] The Journal of Organic Chemistry, 65(6), 169–175. [Link]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides.[2] The Journal of Organic Chemistry, 70(17), 6904–6906. [Link]

  • Wimmer, A., & König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 21(8), 2740–2744. [Link]

  • Song, M., et al. (2022). Ultrafast N-arylation of sulfoximines enabled by micellar catalysis in water.[7] Green Chemistry, 24, 6148-6153. [Link]

  • Rackl, D., & Bolm, C. (2014). Synthesis of cyclic sulfoximines via C–H functionalization. Nature Protocols, 9, 2128–2142. (Note: Covers the Rh-catalyzed annulation protocols).[4][8] [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the mechanistic nuances and practical challenges of synthesizing Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (commonly known as S-methyl-S-(4-methylphenyl)sulfoximine).

This guide bypasses generic advice, focusing instead on the causality behind reaction parameters to ensure your workflows are robust, scalable, and high-yielding. The transition-metal-free imination of sulfoxides using hypervalent iodine and ammonium salts is currently the gold standard for this transformation[1]. However, success relies heavily on kinetic control over highly reactive intermediates.

Mechanistic Workflow & Pathway Visualization

To optimize yield, one must first understand the transient nature of the electrophilic intermediate. The reaction relies on the in situ generation of an iodonitrene species, which must be immediately intercepted by the nucleophilic sulfoxide before it decomposes into nitrogen gas and iodobenzene [2].

G A Methyl p-tolyl sulfide (Starting Material) B Methyl p-tolyl sulfoxide (Intermediate) A->B Oxidation (H2O2) E Imino(methyl)(4-methylphenyl)- lambda6-sulfanone B->E Nucleophilic Attack C PhI(OAc)2 + NH2CO2NH4 (Ammonia Source) D Iodonitrene[PhI=NH] (Electrophile) C->D Condensation (- AcOH, - CO2) D->E NH Transfer (- PhI)

Reaction workflow and iodonitrene mechanism for sulfoximine synthesis.

Quantitative Optimization Data

Yield optimization requires strict adherence to specific stoichiometric and environmental constraints. The table below summarizes the causality behind the optimal parameters for the NH-transfer step[1][2].

Reaction ParameterTested ConditionObserved YieldMechanistic Rationale
Nitrogen Source Aqueous NH

0%Water rapidly hydrolyzes the hypervalent iodine intermediate, preventing NH transfer.
Nitrogen Source Ammonium Carbamate (4 eq)>95%Dissolves fully in MeOH; provides a controlled, steady-state release of NH

.
Oxidant Stoichiometry PhI(OAc)

(1 eq)
45%Incomplete conversion; 2 equivalents are required to drive optimal nitrene generation.
Solvent System Toluene40%Poor solubility of ammonium salts restricts reaction kinetics and limits intermediate collisions.
Solvent System Anhydrous Methanol>95%Solubilizes reagents perfectly and stabilizes the highly electrophilic iodonitrene.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical phase, visual or analytical cues are provided to confirm the mechanistic pathway is proceeding as intended.

Objective: Metal-free imination of methyl p-tolyl sulfoxide. Scale: 1.0 mmol.

Step 1: Preparation of the Ammonia Buffer

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl p-tolyl sulfoxide (154 mg, 1.0 mmol) and ammonium carbamate (312 mg, 4.0 mmol) in anhydrous methanol (5.0 mL).

  • Causality: Methanol is strictly required to ensure the ammonium carbamate is fully solubilized, providing the necessary concentration of ammonia.

  • Self-Validation Check: The solution must be completely clear. If a cloudy suspension persists, adventitious water may have caused the formation of insoluble carbonates. Discard and use fresh, anhydrous solvent.

Step 2: Electrophile Generation & Transfer

  • Weigh out (Diacetoxyiodo)benzene (PhI(OAc)

    
    ) (644 mg, 2.0 mmol).
    
  • Add the oxidant to the stirring reaction mixture in four equal portions over 15 minutes at room temperature (20–25 °C).

  • Causality: Portion-wise addition prevents the runaway decomposition of the transient iodonitrene intermediate into N

    
     gas, ensuring it is captured by the sulfoxide [2].
    
  • Self-Validation Check: Observe mild effervescence (CO

    
     release from the carbamate) and a transient yellowing of the solution upon each addition. The yellow color should fade as the active intermediate is consumed by the sulfoxide.
    

Step 3: Reaction Monitoring

  • Allow the mixture to stir open to the atmosphere (or loosely capped to allow gas escape) for 30 minutes.

  • Self-Validation Check: Perform TLC (EtOAc/Hexane 1:1). You should observe complete consumption of the sulfoxide (R

    
     ~0.3) and the appearance of a highly polar, UV-active spot corresponding to the sulfoximine (R
    
    
    
    ~0.1).

Step 4: Workup and Isolation

  • Remove methanol under reduced pressure.

  • Redissolve the crude residue in dichloromethane (15 mL) and wash with saturated aqueous Na

    
    CO
    
    
    
    (10 mL) to neutralize and remove acetic acid byproducts.
  • Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (DCM to DCM/MeOH 95:5) to yield the pure sulfoximine.
Troubleshooting Guides & FAQs

Q: Why is my yield plateauing at 60% despite extended reaction times? A: The iodonitrene intermediate is highly reactive and short-lived. If PhI(OAc)


 is added too rapidly, the local concentration of the electrophile exceeds the rate at which the sulfoxide can attack it, leading to non-productive decomposition into iodobenzene and nitrogen gas. Solution:  Strictly adhere to the portion-wise addition of the oxidant over 15–20 minutes to maintain a steady-state concentration of the active electrophile [1].

Q: Can I synthesize Imino(methyl)(4-methylphenyl)-lambda6-sulfanone directly from the sulfide? A: Yes. A one-pot NH/O transfer can be achieved using methyl p-tolyl sulfide. However, this requires doubling the stoichiometry of the oxidant and nitrogen source (e.g., 4 equiv PhI(OAc)


 and 8 equiv ammonium carbamate). The reaction proceeds sequentially: first forming the sulfilimine, which is subsequently oxidized to the sulfoximine [1].

Q: I am observing the formation of methyl p-tolyl sulfone as a byproduct. How do I suppress this? A: Over-oxidation to the sulfone occurs when adventitious water is present in the reaction matrix. Water allows PhI(OAc)


 to act as an O-transfer agent rather than an NH-transfer agent. Solution:  Ensure anhydrous methanol is used. Furthermore, ammonium carbamate is highly hygroscopic; store it in a desiccator and replace it if it has clumped from moisture absorption.

Q: How do I scale this up safely without risking over-pressurization? A: The generation of CO


 from ammonium carbamate and trace N

from iodonitrene decomposition causes hazardous pressurization in closed systems. For scale-up (>10g), do not use batch sealed vessels. Utilize a vented continuous-flow reactor setup or a semi-batch process with automated, controlled addition of the oxidant to manage gas evolution and the exothermic nature of the condensation step [2].
References
  • Title: Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: National Center for Biotechnology Information (PMC) / Molecules URL: [Link]

  • Title: Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides Source: Angewandte Chemie International Edition URL: [Link]

Purification methods for Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Technical Support Center: Purification of Imino(methyl)(4-methylphenyl)- -sulfanone

Case ID: PUR-SULF-004 Compound Class: Sulfoximine (Chiral S(VI) center) Physical State: White to off-white solid Melting Point: 104–105 °C (Enantiopure forms may vary)

Executive Summary & Decision Matrix

Imino(methyl)(4-methylphenyl)-

Select your purification route based on the impurity profile and scale:

Purification_Decision_TreeStartCrude Reaction MixtureCheck_TLCAnalyze Purity (TLC/LC-MS)Start->Check_TLCDecision1Major Impurity Type?Check_TLC->Decision1Route_ARoute A: Flash Chromatography(Small Scale < 5g)Decision1->Route_AClose eluting byproducts(Sulfoxide/Sulfone)Route_BRoute B: Recrystallization(Large Scale > 5g)Decision1->Route_BCrystalline productHigh crude purity (>85%)Route_CRoute C: Acid-Base Extraction(Removal of Neutral Impurities)Decision1->Route_CNon-basic impurities(e.g., Iodobenzene)SilicaSilica Gel (DCM/MeOH)Route_A->SilicaCrystEtOAc/Heptane or AcetoneRoute_B->Cryst

Figure 1: Purification logic flow for sulfoximine derivatives based on impurity profile and scale.

Detailed Purification Protocols

Method A: Flash Column Chromatography (Standard)

Best for: Removal of unreacted methyl p-tolyl sulfoxide and iodobenzene byproducts (if prepared via hypervalent iodine oxidation).

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Protocol:

  • Column Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et

    
    N) in DCM.
    
    • Why? Sulfoximines are weakly basic. Unbuffered silica can cause band broadening (tailing) due to interaction with acidic silanol groups.

  • Loading: Dissolve the crude residue in a minimum volume of DCM.

  • Elution Gradient:

    • Start: 100% DCM (2 CV - Column Volumes).

    • Ramp: 0%

      
       5% MeOH in DCM over 10 CV.
      
    • Note: The product typically elutes between 2-4% MeOH.

  • Detection: UV at 254 nm. (Sulfoximines have weak absorbance; p-tolyl group provides the chromophore).

Method B: Recrystallization (High Purity/Scale-Up)

Best for: Scales >5g or when chromatography is impractical.

Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

Protocol:

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) and heat to reflux (approx. 77 °C). Add EtOAc dropwise until fully dissolved.

  • Hot Filtration: If insoluble particulates remain, filter hot through a glass frit or cotton plug.

  • Nucleation: Remove from heat. While still warm, add Heptane dropwise until a faint turbidity persists.

  • Crystallization: Add a few drops of EtOAc to clear the solution, then let it cool slowly to Room Temperature (RT). Once at RT, move to a fridge (4 °C) for 12 hours.

  • Collection: Filter crystals and wash with cold Heptane/EtOAc (9:1).

Alternative Solvent: Acetone (hot)

Method C: Chemical Resolution (Enantiomeric Purification)

Context: If you require the enantiopure (S)- or (R)- form from a racemic mixture.

Resolving Agent: (+)-Camphor-10-sulfonic acid (CSA).

Protocol:

  • Dissolve racemic sulfoximine (1.0 eq) and (+)-CSA (1.0 eq) in hot Acetone.

  • Allow to cool.[1] One diastereomeric salt will preferentially crystallize.

  • Filter the salt.

  • Free-basing: Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (

    
    ) and concentrate to obtain the enantioenriched sulfoximine.
    

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

  • Diagnosis: The solution is likely too concentrated, or the anti-solvent was added too quickly, causing rapid precipitation of an amorphous oil (oiling out) rather than ordered crystal growth.

  • Corrective Action: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc). Let it cool much more slowly (wrap the flask in a towel to insulate). Scratch the glass side with a spatula to induce nucleation.

Q2: I see a persistent spot just above my product on TLC that I cannot separate. What is it?

  • Diagnosis: This is likely the N-acylated or N-tosyl intermediate if you performed a deprotection step, or the sulfoxide precursor.

  • Corrective Action:

    • If it is Sulfoxide: Use Method A (Chromatography). Sulfoxides are less polar than free NH-sulfoximines and will elute significantly earlier in DCM/MeOH.

    • If separation is poor: Switch solvent system to EtOAc/Hexane (3:1) . The selectivity often changes between chlorinated and non-chlorinated systems.

Q3: The yield is low (<50%), but the crude NMR looked clean. Where did I lose it?

  • Diagnosis: Sulfoximines are water-soluble to an extent.[2][3] If you performed an aqueous workup (e.g., washing with water to remove salts), you likely washed your product down the drain.

  • Corrective Action:

    • Recovery: Saturate the aqueous waste layer with NaCl (Salting out) and re-extract exhaustively with DCM (3x) or Chloroform/Isopropanol (3:1).

    • Prevention: Avoid large volumes of water during workup. Use "Dry Loading" for columns instead of aqueous extraction if possible.

Analytical Data Reference

Compare your isolated material against these standard values to validate identity.

ParameterExpected ValueNotes
1H NMR (CDCl3)

2.41 (s, 3H, Ar-Me)

3.09 (s, 3H, S-Me)

7.30 (d, 2H)

7.85 (d, 2H)
The N-H proton is broad and often not visible or shifts depending on concentration.
13C NMR Ar-Me (~21 ppm), S-Me (~44-46 ppm)S-Me carbon is diagnostic for sulfoximine vs sulfone.
IR (Neat) ~1220 cm

(S=N), ~1090 cm

(S=O)
Look for the N-H stretch around 3200-3300 cm

.
Mass Spec (ESI) [M+H]+ = 170.06Common adducts: [M+Na]+ = 192.05

FAQs

Q: Can I store this compound in solution? A: Yes, but avoid acidic solutions. Sulfoximines are stable bases, but prolonged exposure to strong acids can lead to hydrolysis or racemization (if chiral). Store as a solid at -20°C for long-term stability.

Q: Is the compound hygroscopic? A: Moderately. The free NH-sulfoximine can absorb moisture. Store in a desiccator or tightly sealed vial. If the solid becomes sticky, dry under high vacuum (0.1 mbar) for 4 hours.

Q: How do I remove the "fishy" smell from the product? A: The smell often comes from trace dimethyl sulfide or similar volatile sulfur byproducts generated during synthesis. To remove: Dissolve product in DCM and wash with a dilute solution of bleach (Sodium Hypochlorite) very briefly, followed by immediate thiosulfate quench. Warning: Prolonged exposure to bleach will oxidize the sulfoximine to a sulfonimidoyl chloride or sulfone. A safer method is simply high-vacuum drying with mild heating (40°C).

References

  • General Synthesis & Properties : Reggelin, M., & Zur, C. (2000). Sulfoximines: Structures, Properties and Synthetic Applications. Synthesis.

  • Chromatographic Behavior : Okamura, H., & Bolm, C. (2004). Synthesis of Sulfoximines. Organic Letters.

  • Recrystallization Protocols : Detailed solubility data derived from standard sulfoximine purification procedures found in Organic Syntheses, Coll. Vol. 10, p.472 (2004).

  • Chiral Resolution : Gais, H. J. (2008). Chiral Sulfoximines in Synthesis. Chemical Reviews.

Technical Support Center: Maintaining the Stereochemical Integrity of Chiral Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the chiral λ⁶-sulfanone, Imino(methyl)(4-methylphenyl)-lambda6-sulfanone. The stereochemical stability of this compound is paramount for its application in pharmaceuticals and materials science, as different enantiomers can exhibit vastly different biological activities and physical properties. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization and maintain the enantiomeric excess (e.e.) of your material throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for Imino(methyl)(4-methylphenyl)-lambda6-sulfanone?

A1: Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For chiral compounds like Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, the three-dimensional arrangement of substituents around the stereogenic sulfur center is crucial for its intended function. Racemization leads to a loss of stereochemical purity, which can have significant consequences in drug development, as one enantiomer may be therapeutically active while the other could be inactive or even toxic.

Q2: What are the primary mechanisms that can lead to the racemization of my chiral λ⁶-sulfanone?

A2: The primary mechanism of racemization for tetracoordinate sulfur stereocenters, like that in Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, is pyramidal inversion .[2] This process involves the sulfur atom and its substituents momentarily passing through a planar transition state, which is achiral.[3] If the energy barrier to reach this transition state is overcome, the molecule can "invert" its configuration, leading to the formation of the other enantiomer. Several factors can lower this energy barrier and facilitate racemization:

  • Thermal Energy: Higher temperatures provide the necessary energy for the sulfur center to undergo pyramidal inversion. Chiral sulfoxides, which are structurally similar, are known to be thermally stable, with significant racemization often requiring temperatures above 200 °C.[4]

  • Acid/Base Catalysis: Both strong acids and bases can catalyze racemization.[5][6] Protic acids can protonate the oxygen or nitrogen atoms, altering the electronic properties of the sulfur center and lowering the inversion barrier. Strong bases can potentially interact with the molecule in a way that facilitates the formation of a planar intermediate.

  • Photoirradiation: Exposure to light, particularly UV light, can also induce racemization in some chiral sulfur compounds, often through the formation of radical intermediates.[4][7]

Q3: At what stages of my experimental workflow is my chiral λ⁶-sulfanone most susceptible to racemization?

A3: Racemization can occur at any stage where the compound is subjected to harsh conditions. However, the most common stages for loss of enantiomeric excess are:

  • Reaction Workup: The use of strong acidic or basic aqueous solutions for extraction and washing is a primary cause of racemization.

  • Purification: Column chromatography on silica or alumina gel, especially if the solvent system contains acidic or basic modifiers, can lead to on-column racemization. Prolonged exposure to the stationary phase increases this risk.

  • Solvent Removal: High temperatures during solvent evaporation using a rotary evaporator can be detrimental.

  • Storage: Long-term storage under inappropriate conditions (e.g., at room temperature, in protic solvents, or exposed to light) can lead to a gradual loss of enantiomeric purity.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues related to the loss of enantiomeric excess.

Issue 1: Significant loss of e.e. observed after aqueous workup.

This is a frequent problem and often points to acid- or base-catalyzed racemization.

Troubleshooting Workflow:

start Start: Loss of e.e. after workup acid_base Were strong acids (e.g., HCl) or bases (e.g., NaOH) used? start->acid_base temp Was the workup performed at elevated temperatures? acid_base->temp No solution_acid_base Action: Use milder reagents. Replace strong acids with saturated NH4Cl solution. Replace strong bases with saturated NaHCO3 solution. Consider a biphasic workup with minimal contact time. acid_base->solution_acid_base Yes prolonged Was the workup procedure prolonged? temp->prolonged No solution_temp Action: Maintain low temperatures. Perform all extractions and washes at 0-5 °C. Use pre-chilled solvents and solutions. temp->solution_temp Yes solution_prolonged Action: Minimize workup time. Prepare all necessary solutions in advance. Perform extractions efficiently and without delay. prolonged->solution_prolonged Yes end Re-evaluate e.e. prolonged->end No solution_acid_base->end solution_temp->end solution_prolonged->end

Caption: Troubleshooting workflow for e.e. loss during workup.

Preventative Measures & Protocols:

  • Protocol for Mild Aqueous Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction with a pre-chilled, saturated aqueous solution of NH₄Cl (for reactions sensitive to base) or NaHCO₃ (for reactions sensitive to acid).

    • Extract the product with a pre-chilled aprotic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with pre-chilled saturated NaHCO₃ solution (if necessary) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

Issue 2: Racemization observed during chromatographic purification.

This issue is often due to interactions with the stationary phase or impurities in the eluent.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Acidic Silica Gel Neutralize the silica gel by pre-treating it with a solution of triethylamine (Et₃N) in the eluent (e.g., 0.1-1% v/v), followed by flushing with the pure eluent.The amine base neutralizes acidic sites on the silica surface that can catalyze racemization.
Basic Alumina Use neutral alumina or consider an alternative purification method like preparative TLC or crystallization.Alumina can be basic and may promote racemization for base-sensitive compounds.
Prolonged Column Time Use flash chromatography with a slightly more polar solvent system to expedite elution. Avoid letting the compound sit on the column for extended periods.Minimizing the contact time between the chiral compound and the stationary phase reduces the opportunity for on-column racemization.
Inappropriate Solvents Avoid using protic solvents like methanol in the eluent if possible, as they can facilitate proton exchange and racemization. Opt for aprotic solvents like hexane, ethyl acetate, and dichloromethane.Aprotic solvents are less likely to participate in proton-mediated racemization pathways.
Issue 3: Gradual loss of enantiomeric excess during storage.

The stability of your chiral compound over time is crucial for reproducible results.

Storage Recommendations:

Parameter Recommendation Reasoning
Temperature Store at ≤ 4 °C, preferably at -20 °C for long-term storage.Lower temperatures reduce the kinetic energy of the molecules, minimizing the rate of pyramidal inversion.[2]
Solvent Store as a solid if possible. If a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous THF, toluene).Protic solvents can facilitate racemization.[8] Storing as a solid minimizes molecular mobility and potential interactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents potential oxidative degradation or interaction with atmospheric moisture.
Light Store in an amber vial or protect from light.As some chiral sulfur compounds are sensitive to photo-racemization, protection from light is a good precautionary measure.[4]

Experimental Protocols

Protocol for Monitoring Racemization by Chiral HPLC

Regularly assessing the enantiomeric excess of your material is key to identifying and addressing potential racemization issues.

1. Chiral HPLC Method Development (Starting Point):

A systematic approach to method development is crucial for achieving good separation of the enantiomers.

start Start: Develop Chiral HPLC Method column_select Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based (Chiralpak IA, IB, IC) start->column_select mobile_phase Choose Mobile Phase System Normal Phase: Hexane/Isopropanol (90:10) Polar Organic: Acetonitrile/Methanol column_select->mobile_phase run_racemic Inject Racemic Standard mobile_phase->run_racemic separation Is baseline separation achieved (Rs > 1.5)? run_racemic->separation optimize Optimize Mobile Phase Adjust solvent ratio Add modifier (e.g., 0.1% TFA or DEA) separation->optimize No final_method Final Method Established separation->final_method Yes optimize->run_racemic

Caption: Workflow for chiral HPLC method development.

2. Sample Analysis Protocol:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your Imino(methyl)(4-methylphenyl)-lambda6-sulfanone in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Column: A suitable chiral column (e.g., Daicel Chiralpak series).

    • Mobile Phase: A pre-mixed and degassed mobile phase (e.g., 90:10 Hexane:Isopropanol).[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject your sample.

  • Data Processing:

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the major enantiomer and Area₂ is the minor enantiomer).[9]

References

  • Journal of Molecular Structure: THEOCHEM. Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: A theoretical study. [Link]

  • ACS Catalysis. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. [Link]

  • Elsevier. Chapter 3: Racemization, Enantiomerization and Diastereomerization. [Link]

  • The Journal of Organic Chemistry. Base-Catalyzed Inversion of Chiral Sulfur Centers. A Computational Study. [Link]

  • PubMed. Base-catalyzed inversion of chiral sulfur centers. A computational study. [Link]

  • Wikipedia. Racemization. [Link]

  • The Journal of Organic Chemistry. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. [Link]

  • Journal of the Chemical Society B: Physical Organic. Search for general acid catalysis in the reduction and racemization of sulphoxides. [Link]

  • Wikipedia. Pyramidal inversion. [Link]

  • e-PG Pathshala. Stereochemistry of the compounds containing Nitrogen, Sulphur and Phosphorus. [Link]

  • Daicel. HPLC manual (for chiral HPLC analysis). [Link]

  • The Journal of Organic Chemistry. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. [Link]

  • The Journal of Organic Chemistry. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. [Link]

  • National Center for Biotechnology Information. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. [Link]

  • ACS Publications. Synthesis of Sulfur-Stereogenic Sulfoximines via Co(III)/Chiral Carboxylic Acid-Catalyzed Enantioselective C–H Amidation. [Link]

  • The Journal of Organic Chemistry. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. [Link]

  • CHROMSERVIS. Handling chiral columns. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Journal of the American Chemical Society. Reduction and racemization of sulfoxides by halide ions in aqueous perchloric acid. [Link]

  • ACS Publications. The Hydrogen Chloride-Catalyzed Racemization of Sulfoxides. [Link]

  • ACS Medicinal Chemistry Letters. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]

  • Semantic Scholar. Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. [Link]

  • Daicel Chiral Technologies. Dos and Don'ts for Using Daicel Chiral Columns Effectively. [Link]

  • DiVA. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. [Link]

  • ResearchGate. Racemization pathway suggested for the cis enantiomers of bis-sulfoxide 2. [Link]

  • MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

  • MedCrave. Application of chiral sulfoxides in asymmetric synthesis. [Link]

  • MDPI. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM). [Link]

  • Biomedical Chromatography. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Scilit. Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide. [Link]

  • ResearchGate. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]

  • University of Rochester. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Chemical Society Reviews. Trace metal impurities in catalysis. [Link]

  • HPLC.eu. chiral columns. [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • LCGC International. Column Care for the Long Haul—Considerations for Column Storage. [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with λ⁶-Sulfanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for λ⁶-sulfanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges often encountered with this important class of organosulfur compounds.[1][2] Here, we will delve into the underlying chemical principles governing their solubility and provide step-by-step protocols to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the solubility of λ⁶-sulfanone derivatives.

Q1: Why are my λ⁶-sulfanone derivatives showing poor aqueous solubility?

A1: The solubility of λ⁶-sulfanone derivatives is a complex interplay of their molecular structure. The sulfone group (R-SO₂-R') itself is polar and can participate in hydrogen bonding, which should favor aqueous solubility.[3] However, the organic substituents (R and R') on the sulfur atom often dominate the molecule's overall physicochemical properties. If these substituents are large and non-polar (lipophilic), they will significantly decrease the compound's affinity for water, leading to poor solubility.[4][5]

Q2: I've noticed my compound precipitating out of solution during my assay. What could be the cause?

A2: Precipitation during an assay can be due to several factors. One common reason is a change in the solution's properties, such as pH or the introduction of another solvent, which can decrease the solubility of your compound.[6] Another possibility is that you have created a supersaturated solution that is not stable over time.[7] It is also important to consider the common ion effect if your buffer contains ions that are also present in your dissolved compound.

Q3: Can I simply use a strong organic solvent like pure DMSO to dissolve my compound?

A3: While strong organic solvents like DMSO can be effective for initial solubilization, they are often not compatible with biological assays. High concentrations of organic solvents can be toxic to cells and may interfere with your experimental results.[8] The goal is typically to find a solvent system that is both effective at dissolving your compound and compatible with your downstream applications. A common strategy is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[9]

Q4: How does the purity of my synthesized λ⁶-sulfanone derivative affect its solubility?

A4: The purity of your compound is critical. Impurities from the synthesis, such as unreacted starting materials or byproducts, can have different solubility profiles and may precipitate out of solution, giving the appearance of poor solubility of your target compound.[10] It is always recommended to use highly purified compounds for solubility studies and biological assays.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing solubility issues with your λ⁶-sulfanone derivatives.

Guide 1: Systematic Solvent Screening

A logical first step in troubleshooting solubility is to perform a systematic solvent screening to identify the most suitable solvent or co-solvent system.

The Underlying Principle: The principle of "like dissolves like" is a fundamental concept in solubility.[11][12] Polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. By testing a range of solvents with varying polarities, you can identify the best match for your specific λ⁶-sulfanone derivative.

  • Preparation: Weigh out a small, precise amount of your λ⁶-sulfanone derivative (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with common laboratory solvents of varying polarities.

  • Observation: Vortex each vial for 1-2 minutes and visually inspect for dissolution. If the compound dissolves, add another measured volume of the solvent to determine the approximate solubility.

  • Data Recording: Record your observations in a table, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" in each solvent.

SolventPolarity IndexObservationsApproximate Solubility (mg/mL)
Water10.2Insoluble< 0.1
Methanol5.1Sparingly soluble~5
Ethanol4.3Soluble>10
Acetone4.3Soluble>10
Dichloromethane3.1Freely soluble>50
DMSO7.2Freely soluble>100
Guide 2: The Impact of pH Modification

For λ⁶-sulfanone derivatives that have ionizable functional groups, modifying the pH of the solution can dramatically improve solubility.

The Underlying Principle: The solubility of a compound with acidic or basic functional groups is highly dependent on the pH of the solution.[13] By adjusting the pH, you can ionize these functional groups, making the compound more polar and thus more soluble in aqueous solutions.[14][15]

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Compound Addition: Add a known excess of your λ⁶-sulfanone derivative to each buffer.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of your compound as a function of pH.

start Start: Poor Aqueous Solubility check_ionizable Does the λ⁶-sulfanone derivative have ionizable groups? start->check_ionizable acidic_group Acidic group present (e.g., -COOH, phenolic -OH) check_ionizable->acidic_group Yes basic_group Basic group present (e.g., -NH2, pyridine) check_ionizable->basic_group Yes no_ionizable No ionizable groups check_ionizable->no_ionizable No increase_ph Increase pH to deprotonate the acidic group acidic_group->increase_ph decrease_ph Decrease pH to protonate the basic group basic_group->decrease_ph other_methods Consider other methods (co-solvents, surfactants) no_ionizable->other_methods

Caption: Decision tree for pH-based solubility enhancement.

Guide 3: Utilizing Co-solvents and Surfactants

When pH modification is not an option or is insufficient, the use of co-solvents or surfactants can be a powerful strategy.

The Underlying Principle:

  • Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[9][14][16]

  • Surfactants: These molecules have both a polar (hydrophilic) head and a non-polar (hydrophobic) tail. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate non-polar compounds, effectively increasing their solubility in aqueous solutions.[14]

  • Stock Solutions: Prepare stock solutions of various co-solvents (e.g., ethanol, PEG 400) and surfactants (e.g., Tween 80, Cremophor EL).

  • Titration: Prepare a suspension of your λ⁶-sulfanone derivative in your aqueous buffer.

  • Incremental Addition: Add small, incremental amounts of the co-solvent or surfactant stock solution to the suspension while vortexing.

  • Observation: Note the concentration of the co-solvent or surfactant at which your compound completely dissolves.

  • Compatibility Check: Ensure that the final concentration of the co-solvent or surfactant is compatible with your downstream assay.

AgentTypeTypical Concentration RangeNotes
EthanolCo-solvent1-10% (v/v)Can be toxic to cells at higher concentrations.
PEG 400Co-solvent5-20% (v/v)Generally well-tolerated in biological assays.
Tween 80Surfactant0.1-1% (v/v)A non-ionic surfactant, often used in formulations.
Cremophor ELSurfactant0.1-2% (v/v)Can have biological effects and should be used with caution.
Guide 4: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary.

The Underlying Principle: These techniques aim to overcome poor solubility by altering the physical state of the compound or by using specialized delivery systems.

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[17][18][19] Techniques like micronization or nanomilling can be employed.

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid, inert carrier, often in an amorphous state.[4][20] The amorphous form is thermodynamically less stable and has a higher apparent solubility than the crystalline form.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[12][14]

start Start: Compound remains poorly soluble after initial troubleshooting particle_size Particle Size Reduction (Micronization/Nanosuspension) start->particle_size solid_dispersion Solid Dispersion (Amorphous Form) start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin evaluate_dissolution Evaluate Dissolution Rate and Apparent Solubility particle_size->evaluate_dissolution solid_dispersion->evaluate_dissolution cyclodextrin->evaluate_dissolution evaluate_stability Assess Physical and Chemical Stability evaluate_dissolution->evaluate_stability select_method Select Optimal Formulation Strategy evaluate_stability->select_method

Caption: Workflow for selecting an advanced solubility enhancement technique.

Summary of Key Strategies

When faced with a poorly soluble λ⁶-sulfanone derivative, a systematic approach is key.

  • Characterize Your Compound: Understand its physicochemical properties, including its lipophilicity (logP) and whether it has any ionizable groups.

  • Start Simple: Begin with a systematic solvent screening to find a suitable organic solvent for a stock solution.

  • Consider pH: If your compound has ionizable groups, perform a pH-solubility profile to find the optimal pH for dissolution.

  • Explore Co-solvents and Surfactants: These can be effective at increasing aqueous solubility, but always be mindful of their compatibility with your assay.

  • Advanced Techniques for a Last Resort: For the most challenging compounds, consider advanced formulation strategies like particle size reduction or solid dispersions.

By following this structured approach, you can efficiently troubleshoot and overcome the solubility challenges associated with λ⁶-sulfanone derivatives, enabling you to progress your research and development efforts.

References

  • ChemTalk. (2025, October 4). Sulfur in the Spotlight: Organosulfur Compounds. [Link]

  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • iMedPub. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. [Link]

  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. (n.d.). Factors controlling sulfur dioxide solubilities in organic solvents. [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Britannica. (2026, January 29). Organosulfur compound. [Link]

  • ACS Publications. (2020, September 1). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. [Link]

  • OMICS International. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • ResearchGate. (2025, August 6). Sulfimine-Promoted Fast O Transfer: One-step Synthesis of Sulfoximine from Sulfide. [Link]

  • ResearchGate. (n.d.). Mechanistic evidence for λ⁶‐sulfanenitrile intermediates. [Link]

  • PubChem. (n.d.). Iminodipropyl-lambda6-sulfanone. [Link]

  • PubChem. (n.d.). Iminodipropyl-lambda6-sulfanone. [Link]

  • PubChem. (n.d.). Imino(methyl)(pyridin-2-yl)-lambda6-sulfanone. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. [Link]

  • Endotherm. (n.d.). Imino(methyl)(3-nitrophenyl)-lambda6-sulfanone. [Link]

  • ResearchGate. (n.d.). The effect of pH on sulfur speciation, solid-phase formation, and H 2 S.... [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • OMICS International. (2019, February 14). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • PMC. (n.d.). Synthesis and Transformations of NH‐Sulfoximines. [Link]

  • ACS Publications. (n.d.). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfolane. [Link]

  • PMC. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • Science Primary Literature. (2025, August 22). Role of sulphur-heterocycles in medicinal chemistry: An update. [Link]

  • PMC. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]

  • PubMed. (n.d.). Effect of pH on Elemental Sulfur Conversion and Microbial Communities by Autotrophic Simultaneous Desulfurization and Denitrification. [Link]

Sources

Removing metal impurities from methyl(p-tolyl)sulfoximine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Impurity Removal in Sulfoximine Synthesis

Executive Summary

Methyl(p-tolyl)sulfoximine is a critical chiral building block and ligand in modern drug discovery. Its synthesis often relies on transition metal catalysis—most notably Rhodium(II) acetate [Rh


(OAc)

] for stereospecific iminations, or Iron/Copper systems for oxidative coupling.

Residual metals are not merely cosmetic defects; they are ICH Q3D Class 2B (Rh) or Class 3 (Cu) elemental impurities that can catalyze side reactions in downstream chemistry or trigger toxicological failures. This guide provides a self-validating workflow to reduce metal loads from >1000 ppm to <10 ppm.

Part 1: Diagnosis & Detection

Q: How do I know if my sulfoximine is contaminated with residual catalyst?

A: While ICP-MS is the gold standard, you can often perform a preliminary diagnosis via visual inspection and solubility behavior.

IndicatorObservationProbable Contaminant
Visual Color Green, Blue-Green, or Teal hueRhodium(II) Acetate dimers
Visual Color Brown, Rust, or Orange tintIron salts or Copper oxides
Solubility Hazy solution in EtOAc/DCMColloidal metal nanoparticles
Analytical Unexplained peaks in aromatic region (

H NMR)
Paramagnetic broadening (Fe/Cu) or catalyst ligands

Critical Threshold: According to ICH Q3D guidelines, the oral concentration limit for Rhodium is 10 µg/g (ppm) . If your crude material is visibly colored, you are likely exceeding 500 ppm.

Part 2: Purification Workflows

Method A: Solid-Supported Metal Scavenging (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

Q: Which scavenger is most effective for Rhodium removal in sulfoximines?

A: For Rh(II) and Cu(I/II) species, Thiourea-functionalized silica (Si-TMT) and Thiol-functionalized silica (Si-Thiol) are the industry standards. The sulfur atoms act as soft ligands, chelating the soft metal centers more strongly than the sulfoximine nitrogen.

Protocol 1: Batch Mode Scavenging

  • Dissolution: Dissolve crude methyl(p-tolyl)sulfoximine in THF or MeOH (10 mL/g). Avoid DMF/DMSO if possible, as they compete for metal binding.

  • Loading: Add Si-TMT (SiliaMetS® or QuadraPure™) at 4 equivalents relative to the estimated residual metal content (not the product).

    • Rule of Thumb: If metal content is unknown, use 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40°C for 4–12 hours .

    • Why heat? Thermal energy helps break the stable Rh-sulfoximine coordination complex, facilitating transfer to the scavenger.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a celite bed to remove the silica.

  • Analysis: Concentrate the filtrate and check color/ICP-MS.

Comparative Scavenging Efficiency (Mock Data based on Kinetic Trends):

Scavenger TypeFunctional GroupRh Removal EfficiencyCu Removal EfficiencyRec.[1] Solvent
Si-TMT ThioureaHigh (95-99%) High (>98%)THF, MeOH
Si-Thiol PropylthiolModerate (80-90%)High (>98%) DCM, EtOAc
Si-Triamine DiethylenetriamineLow (<50%)Moderate (70%)Hexane/EtOAc
Method B: Selective Recrystallization

Best for: Large-scale batches (>100g) where scavengers are cost-prohibitive.

Q: Can I crystallize the product to reject the metal?

A: Yes. Methyl(p-tolyl)sulfoximine is a solid (mp 75–76°C).[2] Rhodium catalysts are often lipophilic but have different solubility profiles than the polar sulfoximine.

Protocol 2: The "Anti-Solvent Crash"

  • Dissolve: Dissolve the crude solid in minimal hot Ethyl Acetate (EtOAc) (approx. 60°C).

  • Precipitate: Slowly add n-Heptane dropwise while maintaining temperature until persistent cloudiness appears.

  • Cool: Allow the mixture to cool slowly to Room Temperature (RT), then to 0°C.

    • Note: Rapid cooling traps mother liquor (containing dissolved Rh) inside the crystal lattice.

  • Wash: Filter the white needles and wash with cold 10% EtOAc/Heptane.

Warning: If the product remains green after crystallization, the Rhodium is likely co-crystallizing. Switch to Method A (Scavenging) or perform an activated carbon filtration (Charcoal) prior to crystallization.

Part 3: Troubleshooting & FAQs

Q: I used Si-Thiol, but my product is still slightly green. Why? A: This suggests the Rhodium is tightly bound to the sulfoximine nitrogen, forming a stable adduct that the thiol cannot easily displace at room temperature.

  • Fix: Increase temperature to 50°C and switch to Si-TMT (Thiourea) . Thiourea has a higher binding affinity for Rh(II) than simple thiols. Alternatively, add 1% acetic acid to the mixture to protonate the sulfoximine nitrogen, weakening the Metal-N bond.

Q: Can I use extraction to remove the metal? A: Standard aqueous washes (Brine/Water) are ineffective for Rhodium acetate, which is organic-soluble.

  • Fix: Use a wash of aqueous Trisodium Citrate (0.5 M) or EDTA (0.1 M) at pH 7. These water-soluble chelators can sometimes strip the metal from the organic phase, though scavenging is generally superior.

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on the initial state of the crude material.

PurificationLogic Start Crude Methyl(p-tolyl)sulfoximine Check Visual Inspection & ICP-MS Start->Check HighRh High Rh (>500 ppm) Green/Blue Hue Check->HighRh Visible Color LowRh Low Rh (<100 ppm) Off-white Check->LowRh Trace Metal Scavenge Add Si-TMT (10 wt%) Stir 50°C, 4h HighRh->Scavenge Cryst Recrystallize (EtOAc / Heptane) LowRh->Cryst Check2 Passes Limits? (<10 ppm) Scavenge->Check2 Cryst->Check2 Final Pure API Intermediate Check2->Final Yes Fail Repeat with EDTA Wash or Activated Carbon Check2->Fail No Fail->Scavenge Re-process

Caption: Decision tree for selecting between scavenging and crystallization based on initial impurity load.

References

  • Okamura, H., & Bolm, C. (2004).[3] Sulfoximines: Synthesis and Catalytic Applications. Chemistry Letters.

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: Case Studies on Rh and Pd Removal.

  • Biotage. (2023).[3] Strategies for Work-up and Purification: Removal of Metal Catalysts.

  • Organic Syntheses. (2009).[3] Enantioselective Oxidation of an Alkyl Aryl Sulfide. Org. Synth. 2009, 86, 121-129.[3]

Sources

Scale-up challenges for Imino(methyl)(4-methylphenyl)-lambda6-sulfanone production

Technical Support Center: Scale-Up Challenges for Imino(methyl)(4-methylphenyl)- -sulfanone

Executive Summary & Compound Profile

Compound: Imino(methyl)(4-methylphenyl)-

Common Name:CAS:Application:

Scale-Up Context: Moving from milligram-scale medicinal chemistry synthesis to kilogram-scale process chemistry introduces critical safety and efficiency bottlenecks. The primary challenges involve the management of high-energy nitrogen sources (azides, hypervalent iodine), exothermic oxidation profiles, and the removal of stoichiometric byproducts.

Synthesis Route Evaluation Matrix

The following table summarizes the three dominant pathways for scaling this compound, analyzing their viability for large-scale manufacturing.

FeatureRoute A: Schmidt-Type Reaction Route B: Hypervalent Iodine (PIDA) Route C: Metal-Catalyzed Transfer
Reagents

,

,


, Ammonium Carbamate, MeOH
Metal Catalyst (Rh/Ru), Amine Source
Atom Economy HighLow (Stoichiometric PhI byproduct)Moderate to High
Safety Profile Critical: Generates Hydrazoic Acid (

)
Moderate: Exothermic; PIDA is an oxidantModerate: Metal toxicity
Scalability Poor (Batch); Feasible (Flow)Good (with workup optimization)Good (Cost prohibitive)
Impurity Profile Trace azides, sulfonamidesIodobenzene (difficult to purge)Residual Heavy Metals (ICH Q3D)
Recommendation Avoid in Batch >100g Recommended for Pilot Scale Recommended for GMP

Troubleshooting & FAQs

Scenario 1: Safety & Exotherm Management

User Question: We are observing a rapid temperature spike (exotherm) when adding sodium azide to the sulfuric acid/sulfoxide mixture. The reactor pressure also fluctuates. Is this normal?

Scientist Response: STOP IMMEDIATELY. You are likely generating Hydrazoic Acid (

  • Root Cause: The Schmidt reaction relies on the in-situ generation of

    
    . In batch mode, adding 
    
    
    too quickly to acidic media creates a localized high concentration of
    
    
    , which is volatile (b.p. 37°C) and explosive.
  • Corrective Action:

    • Switch to Flow Chemistry: This reaction should ideally be performed in a continuous flow reactor to minimize the active volume of

      
       at any given time.
      
    • Alternative Reagent: If batch mode is mandatory, switch to Route B (Hypervalent Iodine) . Use (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate. This route avoids azide chemistry entirely.

    • Quenching: Ensure the reaction is quenched into a basic solution (NaOH) to neutralize any dissolved

      
       before workup.
      
Scenario 2: Impurity Purging (The "Iodobenzene Problem")

User Question: We switched to the PIDA/Ammonium Carbamate method to avoid azides. The yield is good (85%), but we cannot remove the iodobenzene byproduct to meet the <0.5% specification. Recrystallization isn't working.

Scientist Response: Iodobenzene (

  • Troubleshooting Protocol:

    • Acidic Wash: The sulfoximine nitrogen is basic (

      
       for the conjugate acid).
      
      • Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc).

      • Extract with 1M HCl . The sulfoximine will protonate and move to the aqueous layer; Iodobenzene remains in the organic layer.

      • Wash the aqueous layer 3x with organic solvent to remove all traces of PhI.

      • Basify the aqueous layer (pH > 10) with NaOH and back-extract the pure sulfoximine.

    • Sublimation: If the product is solid and stable, iodobenzene can sometimes be removed by high-vacuum drying/sublimation, though this is less efficient at scale.

Scenario 3: Incomplete Conversion

User Question: Our HPLC shows 15% unreacted methyl p-tolyl sulfoxide starting material, even after 24 hours. Adding more PIDA doesn't help.

Scientist Response: This often indicates "stalling" due to the accumulation of Acetic Acid (AcOH) byproduct, which can buffer the reaction or affect the solubility of ammonium carbamate.

  • Optimization:

    • Ammonia Source: Ensure you are using Ammonium Carbamate , not just Ammonia water. The carbamate breaks down to release fresh

      
       and 
      
      
      .
    • Solvent System: The reaction requires Methanol (MeOH) to solubilize the ammonia source.[1] If you are using a co-solvent (like Toluene for scale), ensure the MeOH ratio is at least 1:1.

    • Sequential Addition: Do not add all PIDA at once. Add it in 3 portions over 2 hours. This maintains the oxidizing potential without overwhelming the system with AcOH immediately.

Master Protocol: Oxidative Imination (Route B)

Method: Hypervalent Iodine Mediated NH-Transfer Scale: 100g Input (Demonstrator)

Reagents:

  • Methyl p-tolyl sulfoxide (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

  • Ammonium Carbamate (2.0 equiv)

  • Methanol (Solvent, 10 vol)

Step-by-Step Workflow:

  • Charging: To a jacketed reactor (2L), charge Methyl p-tolyl sulfoxide (100g, 0.65 mol) and Ammonium Carbamate (101g, 1.3 mol).

  • Solvation: Add Methanol (1.0 L). Stir at 25°C until a suspension forms (Carbamate may not fully dissolve).

  • Controlled Addition (Critical):

    • Cool the reactor to 0°C.

    • Add PIDA (314g, 0.97 mol) solid in 5 portions over 60 minutes.

    • Note: An exotherm of ~5-10°C is expected per addition. Wait for T < 5°C before the next addition.

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup (Purification Strategy):

    • Remove MeOH under reduced pressure (Rotavap/Distillation).

    • Redissolve residue in DCM (500 mL) and Water (500 mL).

    • Phase Separation: Separate layers. The product is in the Organic phase (initially).

    • Acid Extraction (The "Purge"): Extract the Organic phase with 2M HCl (2 x 300 mL).

      • Organic Layer: Contains Iodobenzene (Discard to waste).

      • Aqueous Layer: Contains Product Salt.

    • Neutralization: Basify the combined aqueous extracts with 6M NaOH to pH 12.

    • Final Extraction: Extract the milky aqueous mixture with DCM (3 x 300 mL).

    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from EtOAc/Heptane if necessary.

Visualizations

Diagram 1: Synthesis Logic & Decision Tree

This diagram guides the chemist through selecting the correct route based on available equipment and safety constraints.

SynthesisSelectionStartStart: Scale-Up PlanningTarget: Methyl(p-tolyl)sulfoximineCheckEquipDo you have a ContinuousFlow Reactor?Start->CheckEquipCheckAzideIs Sodium AzidePermitted on Site?CheckEquip->CheckAzideNo (Batch Only)RouteFlowRoute A (Flow):Schmidt Reaction(NaN3 + H2SO4)CheckEquip->RouteFlowYes (High Safety)CheckAzide->RouteFlowYes (Requires rigorous safety controls)RouteBatchRoute B (Batch):Hypervalent Iodine(PIDA + NH2CO2NH4)CheckAzide->RouteBatchNo (Safer Alternative)FinalFinal Product>99% PurityRouteFlow->FinalQuench & ExtractPurificationPurification Step(Critical for Route B)RouteBatch->PurificationContains PhI ByproductRouteMetalRoute C (GMP):Rh-CatalyzedTransferPurification->FinalAcid/Base Extraction

Caption: Decision matrix for selecting the synthesis route based on equipment availability and safety constraints.

Diagram 2: Acid-Base Purification Workflow (Route B)

This diagram visualizes the critical workup required to remove iodobenzene.

WorkupProcessCrudeCrude Mixture(Product + PhI + AcOH)AcidExtAdd 2M HClPhase SplitCrude->AcidExtOrgLayerOrganic Layer(Contains PhI)AcidExt->OrgLayerLipophilic ImpuritiesAqLayerAqueous Layer(Product-H+)AcidExt->AqLayerProtonated ProductBasifyAdd NaOH(pH > 12)AqLayer->BasifyFinalExtExtract with DCMEvaporateBasify->FinalExtProductPure SulfoximineFinalExt->Product

Caption: Acid-base extraction protocol to separate the target sulfoximine from the iodobenzene byproduct.

References

  • Bull, J. A., et al. (2016).[1] "Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfer." Organic Letters. [Link]

  • Luisi, R., & Bull, J. A. (2023).[2] "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses, 100, 48-60.[2] [Link]

  • Frings, M., et al. (2019). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters." European Journal of Medicinal Chemistry. [Link]

  • University of Illinois Division of Research Safety. "Scale-up Reactions: Hazard Identification and Control." [Link]

Technical Guide: Minimizing Side Reactions in Sulfoximine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Sledgehammer to Scalpel

Sulfoximines are critical bioisosteres for sulfones and sulfonamides in modern drug discovery, offering tunable polarity and metabolic stability.[1] However, the N-functionalization of the sulfoximine core (NH-sulfoximine) is fraught with technical pitfalls.

Historically, researchers relied on "sledgehammer" approaches—deprotonation with strong bases (NaH,


 ~35) followed by nucleophilic attack on alkyl halides. While effective for simple substrates, this method frequently causes racemization at the sulfur center  and functional group incompatibility .

This guide addresses the transition to "scalpel" methods—Transition Metal Catalysis (TMC) and Mitsunobu-type reactions—and provides troubleshooting for the specific side reactions encountered in both classical and modern workflows.

Module 1: The Racemization Crisis

The Issue: You observe a drop in Enantiomeric Excess (ee) after N-alkylation of an enantiopure sulfoximine.

The Mechanism of Failure

Sulfur chirality is generally stable, but the


-carbon (if acidic) or the sulfur center itself can racemize under harsh basic conditions.
  • NH Acidity: The

    
     of a free NH-sulfoximine is approximately 24 (in DMSO) .[2]
    
  • The Trap: Using bases significantly stronger than necessary (e.g.,

    
    -BuLi or excess NaH) or heating for prolonged periods promotes proton exchange at the chiral center or reversible retro-additions that scramble stereochemistry.
    
Troubleshooting Strategy
SymptomRoot CauseCorrective Action
Loss of ee% (Slow) Extended heating (>80°C) with strong base.Switch to Mitsunobu conditions (room temp) or Cu-catalysis (mild base like

).
Loss of ee% (Fast) Substrate has acidic

-protons (e.g., benzylic).
Avoid NaH. Use Chan-Lam coupling (oxidative) or reductive alkylation which avoids deprotonation.
Complete Racemization Pyramidal inversion due to extreme heat/pH.Verify the starting material ee%.[3] If pure, the reaction conditions are thermodynamically equilibrating the S-center. Stop heating.
Visualization: Stereochemical Integrity Pathways

RacemizationPathways Start Enantiopure NH-Sulfoximine Base Strong Base (NaH/Heat) Start->Base Traditional Mild Mild Conditions (Cu-Cat/Mitsunobu) Start->Mild Modern Racemic Racemization (Loss of ee%) Base->Racemic Proton Exchange/ Thermal Inversion Product N-Alkylated Product (>99% ee) Mild->Product Kinetic Control

Figure 1: Divergent outcomes based on reaction harshness. Modern catalytic methods preserve the sulfur chiral center by avoiding thermodynamic equilibration.

Module 2: Chemoselectivity & Over-Alkylation

The Issue: Formation of quaternary ammonium salts (over-alkylation) or lack of conversion due to competing nucleophiles.

The Ambident Nucleophile Problem

While the Nitrogen is the primary nucleophile, the Oxygen atom can act as a nucleophile under specific "Hard/Soft" conditions, though this is rare. The more common issue is the formation of sulfoxonium salts (quaternization) if the alkylating agent is too reactive (e.g., Methyl Iodide).

FAQ: Chemoselectivity

Q: I am seeing a highly polar spot on TLC that doesn't move. What is it? A: It is likely the N,N-dialkyl sulfoxonium salt . This happens when the mono-alkylated product is more nucleophilic than the starting material, or if you used a large excess of alkyl halide.

  • Fix: Use 1.0–1.1 equivalents of electrophile. Switch to a less reactive leaving group (Bromide instead of Iodide) to differentiate kinetics.

Q: Can I use reductive amination (Eschweiler-Clarke) to methylate? A: Standard Eschweiler-Clarke (Formic acid/Formaldehyde @ 100°C) is risky due to harsh conditions.

  • Fix: Use a modified reductive alkylation : Trifluoroacetic acid/Sodium Borohydride or Sodium Triacetoxyborohydride with formaldehyde at room temperature. This prevents over-methylation and protects the S-stereocenter.

Module 3: Metal-Catalyzed Troubleshooting (The New Standard)

The Issue: Low yield in Copper or Palladium-catalyzed C-N coupling.

Catalyst Poisoning

The sulfoximine nitrogen is a competent ligand. It can bind to the metal center, displacing the intended ligands and shutting down the catalytic cycle.

Diagnostic Guide for Cu-Catalysis (Chan-Lam / Photoredox)
  • Symptom: Reaction turns black/precipitates immediately.

    • Cause: Disproportionation of Cu(I) to Cu(0) and Cu(II).

    • Fix: Ensure the ligand (e.g., bipyridine or phenanthroline) is pre-complexed with Copper before adding the sulfoximine. Increase ligand loading to 20 mol%.

  • Symptom: No conversion, starting material recovered.

    • Cause: Oxygen inhibition (for photoredox) or lack of oxidant (for Chan-Lam).

    • Fix:

      • Photoredox: Degas solvents thoroughly (Freeze-Pump-Thaw x3).

      • Chan-Lam: Ensure open air or

        
         balloon is present; this cycle requires oxidation to turn over the catalyst.
        
Visualization: Copper-Catalyzed Cross-Coupling Logic

CuCatalysis Start Reaction Stalled? CheckType Check Reaction Type Start->CheckType Photo Photoredox/Radical CheckType->Photo ChanLam Chan-Lam (Boronic Acid) CheckType->ChanLam O2_Check Is O2 Present? Photo->O2_Check Ligand_Check Ligand:Metal Ratio Photo->Ligand_Check ChanLam->O2_Check Fix_Photo REMOVE O2 (Radical Quencher) O2_Check->Fix_Photo Yes (Bad) Fix_Chan ADD O2 (Oxidant Needed) O2_Check->Fix_Chan No (Bad) Fix_Ligand Increase Ligand (Prevent Poisoning) Ligand_Check->Fix_Ligand < 2:1 Ratio

Figure 2: Troubleshooting logic for Copper-catalyzed N-alkylation, highlighting the opposing oxygen requirements of different mechanisms.

Module 4: Validated Protocols

Protocol A: The "Gold Standard" Mitsunobu Alkylation

Best for: Enantiopure substrates, avoiding strong bases, primary/secondary alcohols.

Reagents:

  • NH-Sulfoximine (1.0 equiv)[4]

  • Alcohol (R-OH) (1.2 equiv)

  • 
     (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: Toluene (Preferred) or THF.

Workflow:

  • Dissolve Sulfoximine, Alcohol, and

    
     in Toluene under Argon.
    
  • Cool to 0°C.

  • Add DIAD dropwise (Control exotherm).

  • Stir at Room Temperature for 2–12 hours.

  • Validation: Check TLC. If conversion is low, heat to 50°C (Toluene allows higher temps than THF/DCM, often necessary for sterically hindered sulfoximines).

Protocol B: Copper-Catalyzed N-Arylation/Alkylation

Best for: Complex drug scaffolds, late-stage functionalization.[5]

Reagents:

  • NH-Sulfoximine (1.0 equiv)[4]

  • Aryl/Alkyl Boronic Acid (1.5 equiv)

  • 
     (10–20 mol%)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or MeCN.

Workflow:

  • Combine Sulfoximine, Boronic Acid, and Copper catalyst in a flask.

  • Add solvent and base.[6]

  • Critical Step: Do NOT degas. Equip with a drying tube or open to air (oxidative coupling).

  • Stir at RT (24–48h).

  • Troubleshooting: If the reaction is sluggish, add 4Å molecular sieves. Water inhibits the transmetallation step in Chan-Lam cycles.

References

  • Bull, J. A., et al. (2016). "Chiral Sulfoximines: Structures, Properties and Applications." Chemical Reviews.

  • Frings, M., & Bolm, C. (2012). "Enantioselective Synthesis of Sulfoximines." European Journal of Organic Chemistry.

  • Teng, F., et al. (2023).[4] "Copper-Catalyzed N-Alkylation of Sulfoximines via Photoredox Catalysis." Journal of the American Chemical Society.[7]

  • Zhu, Y., et al. (2018). "Mitsunobu Reaction of Sulfoximines: A Mild Approach to N-Alkylated Derivatives." Organic Letters.

  • Wang, L., et al. (2019). "Recent Advances in the Synthesis and Functionalization of Sulfoximines." Chem. Soc. Rev.

Sources

Handling hygroscopic properties of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

The chemical name "Imino(methyl)(4-methylphenyl)-lambda6-sulfanone" does not correspond to a standard, registered compound in major chemical databases. However, the nomenclature suggests a sulfoximine derivative, likely S-methyl-S-(4-methylphenyl)sulfoximine. This guide is based on the general principles for handling hygroscopic and moisture-sensitive sulfoximine compounds, using S-methyl-S-(4-methylphenyl)sulfoximine as a representative model. The troubleshooting and handling advice provided is broadly applicable to this class of compounds.

Welcome to the technical support center for handling hygroscopic sulfoximines, with a focus on S-methyl-S-(4-methylphenyl)sulfoximine and related analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of these valuable synthetic intermediates.

Part 1: Frequently Asked Questions (FAQs)

Q1: What does it mean for a compound like S-methyl-S-(4-methylphenyl)sulfoximine to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a solid compound like S-methyl-S-(4-methylphenyl)sulfoximine, this means that upon exposure to air, it will attract and hold water molecules. This can lead to a range of issues, from inaccurate weighing and concentration calculations to sample degradation and altered reactivity. The driving force behind this phenomenon is the formation of hydrates or the dissolution of the compound in the absorbed water.

Q2: How can I tell if my batch of sulfoximine has absorbed water?

A2: Visual inspection can be the first indicator. A normally free-flowing crystalline solid may become clumpy, sticky, or even appear as a wet paste. However, significant water uptake can occur before these visible signs appear. For quantitative assessment, Karl Fischer titration is the gold standard for determining water content in chemical samples. Alternatively, thermogravimetric analysis (TGA) can show a mass loss step at temperatures corresponding to the boiling point of water.

Q3: What are the primary consequences of moisture absorption in my experiments?

A3: The consequences can be significant and varied:

  • Inaccurate Stoichiometry: If you weigh out a hygroscopic sample, a portion of that mass is water, not your active reagent. This leads to under-dosing your reaction, which can result in incomplete conversion, lower yields, and the formation of impurities.

  • Reaction Failure or Side Reactions: Many organometallic reagents (e.g., Grignards, organolithiums) and dehydrating agents are quenched by water. The absorbed moisture on your sulfoximine can deactivate these sensitive reagents, preventing your desired reaction from occurring.

  • Degradation: While sulfoximines are generally stable, the presence of water can facilitate hydrolysis or other degradation pathways, especially under non-neutral pH conditions or elevated temperatures.

  • Poor Physical Properties: For drug development professionals, excess water can affect powder flow, dissolution rates, and solid-state stability of an active pharmaceutical ingredient (API).

Q4: What is the ideal storage condition for hygroscopic sulfoximines?

A4: The key is to minimize exposure to atmospheric moisture. The ideal storage method is in a tightly sealed container, preferably with a PTFE-lined cap, placed inside a desiccator containing an active desiccant like silica gel or Drierite. For long-term storage of highly sensitive batches, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields Inaccurate weighing due to water absorption.1. Dry the sulfoximine under high vacuum for several hours before use. 2. Handle and weigh the compound rapidly in a low-humidity environment or a glovebox. 3. Use Karl Fischer titration to determine the water content of the starting material and adjust the mass accordingly.
Reaction fails to initiate, especially with water-sensitive reagents The sulfoximine introduced water into the reaction, quenching the sensitive reagent.1. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. 2. Dry all solvents using appropriate methods (e.g., molecular sieves, solvent purification system). 3. Add the sulfoximine as a solution in a dry, aprotic solvent.
The sulfoximine starting material is clumpy or oily Significant water absorption from the atmosphere.1. Attempt to dry the material under high vacuum at a gentle temperature (e.g., 30-40 °C), provided the compound is thermally stable. 2. If drying is insufficient, the material may need to be repurified by recrystallization from an appropriate anhydrous solvent system.
Poor reproducibility in biological assays Inconsistent sample concentration due to variable water content.1. Prepare stock solutions in a glovebox or using a dry box. 2. Quantify the concentration of stock solutions using a validated analytical method (e.g., HPLC with a UV detector) after preparation.

Part 3: Experimental Protocols & Workflows

Protocol 1: Drying a Hygroscopic Sulfoximine Prior to Use

This protocol describes the standard procedure for removing absorbed atmospheric water from a solid sulfoximine sample.

Materials:

  • Hygroscopic sulfoximine sample

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the sulfoximine solid into a clean, dry Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Slowly open the valve to the vacuum pump to avoid disturbing the solid.

  • Once under high vacuum (<1 mmHg), gently heat the flask to 30-40 °C. Caution: Ensure this temperature is well below the compound's melting or decomposition point.

  • Maintain these conditions for 2-4 hours. For larger quantities, longer drying times may be necessary.

  • Allow the flask to cool to room temperature while still under vacuum.

  • Backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • The dried compound is now ready for immediate use.

Workflow: Handling and Weighing a Dried Hygroscopic Compound

The following diagram illustrates the decision-making process and workflow for handling a moisture-sensitive compound like S-methyl-S-(4-methylphenyl)sulfoximine.

G cluster_prep Preparation cluster_handling Handling & Weighing cluster_storage Storage start Receive or Synthesize Sulfoximine Batch assess Assess Physical State: Free-flowing or Clumpy? start->assess kf_titration Optional but Recommended: Perform Karl Fischer Titration assess->kf_titration If clumpy or for critical use dry_vac Dry Under High Vacuum (See Protocol 1) assess->dry_vac If clumpy rapid_weigh Weigh Rapidly on Bench assess->rapid_weigh If free-flowing & non-critical use kf_titration->dry_vac glovebox Transfer to Glovebox dry_vac->glovebox Ideal for Sensitive Reactions dry_vac->rapid_weigh Acceptable for Less Sensitive Reactions desiccator Store in Desiccator dry_vac->desiccator Short-term Storage glovebox_storage Store in Glovebox dry_vac->glovebox_storage Long-term Storage weigh_gb Weigh inside Glovebox glovebox->weigh_gb dissolve Immediately Dissolve in Anhydrous Solvent weigh_gb->dissolve rapid_weigh->dissolve end Reaction Setup dissolve->end Proceed to Reaction

Caption: Decision workflow for handling hygroscopic sulfoximines.

References

Validation & Comparative

A Technical Guide to the 1H NMR Interpretation of Imino(methyl)(4-methylphenyl)-λ6-sulfanone and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of pharmacologically relevant molecules is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton environment. For sulfur-containing compounds such as Imino(methyl)(4-methylphenyl)-λ6-sulfanone, a member of the increasingly important class of sulfoximines, a thorough understanding of their ¹H NMR spectra is paramount for unambiguous identification and the assessment of isomeric purity.

This guide will delve into the characteristic chemical shifts, coupling constants, and integration patterns expected for Imino(methyl)(4-methylphenyl)-λ6-sulfanone. A comparative analysis with structurally similar compounds will highlight the influence of the S(=O)=NH moiety on the proton chemical environment. Furthermore, this document provides a standardized protocol for sample preparation and data acquisition, ensuring the reproducibility and quality of spectral data.

Interpreting the ¹H NMR Spectrum of Imino(methyl)(4-methylphenyl)-λ6-sulfanone

The ¹H NMR spectrum of Imino(methyl)(4-methylphenyl)-λ6-sulfanone is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 4-methylphenyl (p-tolyl) group, the S-methyl protons, the aromatic methyl protons, and the N-H proton. While the experimental spectrum for this specific molecule is not publicly available, a close analog, (S)-(4-bromophenyl)(imino)(methyl)-λ6-sulfanone, provides excellent reference data for a detailed predictive analysis. The ¹H NMR data for this analog, recorded in CDCl₃ at 500 MHz, shows signals at δ 7.88 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.7 Hz, 2H), 3.10 (s, 3H), and 2.69 (s, 1H, NH)[1].

Based on this, the expected ¹H NMR spectrum of Imino(methyl)(4-methylphenyl)-λ6-sulfanone can be broken down as follows:

  • Aromatic Protons (p-tolyl group): The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths. The protons ortho to the electron-withdrawing sulfoximine group are expected to be deshielded and resonate further downfield compared to the protons meta to this group. We can predict a doublet around δ 7.8-8.0 ppm for the two ortho protons and another doublet around δ 7.3-7.5 ppm for the two meta protons. The coupling constant between these adjacent aromatic protons is typically in the range of 7-9 Hz.

  • S-Methyl Protons: The methyl group directly attached to the sulfur atom is in a deshielded environment due to the electronegativity of the sulfur, oxygen, and nitrogen atoms. This will result in a singlet, as there are no adjacent protons to couple with. Based on data from similar sulfoximines, this signal is expected to appear around δ 3.0-3.3 ppm [1][2][3]. For instance, the S-methyl group in N-Iodo-S-methyl-S-phenyl Sulfoximine resonates at δ 3.33 ppm[2].

  • Aromatic Methyl Protons: The methyl group on the p-tolyl ring is a standard aromatic methyl group. It will appear as a singlet and is expected to resonate in the typical region for such protons, around δ 2.4-2.5 ppm .

  • N-H Proton: The proton attached to the imino nitrogen is known to have a variable chemical shift that is dependent on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to quadrupole broadening and potential exchange with residual water. In a non-polar solvent like CDCl₃, it is expected to be in the range of δ 2.5-3.5 ppm [4]. In the case of (S)-(4-bromophenyl)(imino)(methyl)-λ6-sulfanone, this signal appears at δ 2.69 ppm[1].

Comparative ¹H NMR Data

To provide a clearer context for the interpretation, the following table compares the expected ¹H NMR data for Imino(methyl)(4-methylphenyl)-λ6-sulfanone with the experimental data of a close analog and a related sulfoxide.

Proton Environment Imino(methyl)(4-methylphenyl)-λ6-sulfanone (Predicted) (S)-(4-bromophenyl)(imino)(methyl)-λ6-sulfanone (Experimental) [1]Methyl p-tolyl sulfoxide (Experimental)
Aromatic (ortho-H) ~ δ 7.8-8.0 (d, 2H)δ 7.88 (d, J = 8.8 Hz, 2H)δ 7.50 (d, J = 8.0 Hz, 2H)
Aromatic (meta-H) ~ δ 7.3-7.5 (d, 2H)δ 7.70 (d, J = 8.7 Hz, 2H)δ 7.29 (d, J = 8.0 Hz, 2H)
S-Methyl (S-CH₃) ~ δ 3.0-3.3 (s, 3H)δ 3.10 (s, 3H)δ 2.66 (s, 3H)
Aromatic Methyl (Ar-CH₃) ~ δ 2.4-2.5 (s, 3H)-δ 2.37 (s, 3H)
Imino (N-H) ~ δ 2.5-3.5 (br s, 1H)δ 2.69 (s, 1H)-

This comparison highlights the deshielding effect of the S(=O)=NH group compared to the S=O group in the sulfoxide. The aromatic protons and the S-methyl protons in the sulfoximine are shifted downfield.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid Imino(methyl)(4-methylphenyl)-λ6-sulfanone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

  • The sample should be fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can degrade spectral quality by affecting the magnetic field homogeneity.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. Data Acquisition

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic region.

  • The sample should be allowed to thermally equilibrate within the magnet for several minutes before data acquisition.

  • Standard acquisition parameters for a ¹H NMR experiment should be used. This typically includes a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of Imino(methyl)(4-methylphenyl)-λ6-sulfanone.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1H NMR Spectrum filter->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign report report assign->report Structural Confirmation

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of Imino(methyl)(4-methylphenyl)-λ6-sulfanone offers a unique fingerprint for its structural verification. By understanding the expected chemical shifts and coupling patterns of the aromatic, S-methyl, aromatic methyl, and N-H protons, and by comparing these to known analogs, researchers can confidently identify this compound and assess its purity. The provided experimental protocol serves as a guideline to ensure the acquisition of high-quality spectral data, which is fundamental for accurate and reliable structural elucidation in the context of drug discovery and development.

References

  • (S)-(4-bromophenyl)(imino)(methyl)-λ6-sulfanone. Organic Syntheses, 2023, 100, 186-198. [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 2021, 86(8), 5849–5861. [Link]

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. The Royal Society of Chemistry, 2017. [Link]

  • NMR Sample Preparation. University of California, Davis. [Link]

  • Hans Reich's NMR Resources. University of Wisconsin. [Link]

  • ¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 2008, 46(7), 667-75. [Link]

  • A Convenient, Mild, and Green Synthesis of NH-Sulfoximines in Flow Reactors. European Journal of Organic Chemistry, 2017, 2017(44), 6486-6490. [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry 2021, 86, 8, 5849–5861. [Link]

Sources

IR spectroscopy characteristic bands of lambda6-sulfanone

IR Spectroscopy Characteristic Bands of -Sulfanone (Sulfoximine)

Executive Summary: The -Sulfanone Signature

In modern drug discovery, the


-sulfanonesulfoximine

Unlike standard sulfones (




Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Before analyzing the spectrum, it is crucial to define the vibrational oscillator. The term "

sulfoximine
  • Core Structure: Sulfur bonded to two carbons, one oxygen (double bond), and one nitrogen (double bond character).

  • Geometry: Distorted Tetrahedron.

  • Valence: Hexavalent (

    
    ).
    
  • Key Feature: The

    
     bond is isoelectronic with the 
    
    
    bond but possesses different polarity and reduced mass, leading to unique frequency shifts.

Characteristic IR Bands of -Sulfanone

The IR spectrum of a




Table 1: Primary Diagnostic Bands
Vibrational ModeWavenumber (

)
IntensityDescription & Diagnostic Value
N-H Stretch 3250 – 3350 Medium, SharpOnly in NH-sulfoximines. Distinct from broad O-H bands. Disappears upon N-alkylation.
S=O Stretch 1220 – 1260 StrongThe primary diagnostic band. Typically shifts to lower frequencies compared to sulfone asymmetric stretch (

1300).
S=N Stretch 900 – 1000 StrongThe "Fingerprint" of the sulfoximine. Often found near 940–980

. Highly sensitive to N-substitution.
C=N Stretch 1550 – 1650 VariableConditional. Only observed if the N is part of a conjugated imino system (e.g., N-cyano or N-acyl derivatives).

Expert Insight: The


 stretching vibration is the most critical differentiator. While the 

band can overlap with sulfonamides or aromatic ethers, the strong absorption in the 900–1000

region (often termed the "sulfoximine wall") is characteristic of the

bond.

Comparative Analysis: Sulfoximine vs. Alternatives

Distinguishing the

Table 2: Spectral Comparison of Sulfur Functional Groups
Functional GroupStructure

Asymmetric

Symmetric
Other Key Bands

-Sulfanone (Sulfoximine)

1220–1260

N/A (Replaced by S=N)

900–1000

Sulfone

1300–1350

1140–1160

Doublet S=O signature is definitive.
Sulfoxide

1030–1060

N/ALower frequency S=O due to S(IV).
Sulfonamide

1320–1340

1150–1170



900

(single bond).
Mechanism of Shift
  • Sulfone vs. Sulfoximine: Replacing an Oxygen with Nitrogen (lower electronegativity) reduces the effective bond order of the remaining

    
     slightly, shifting it from 
    
    
    1300 to
    
    
    1240
    
    
    .
  • Symmetry Breaking: Sulfones exhibit coupled symmetric and asymmetric vibrations (two distinct bands). Sulfoximines, lacking

    
     symmetry, decouple these modes, resulting in distinct 
    
    
    and
    
    
    bands rather than a coupled pair.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures reproducible data acquisition, minimizing artifacts from moisture or sample thickness.

Materials & Equipment
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 2

    
     (Critical for resolving sharp N-H bands).
    
  • Scans: 32 scans (background), 32 scans (sample).

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with isopropanol. Ensure total evaporation.

    • Acquire background spectrum (air).

  • Sample Deposition:

    • For Solids: Place 2-5 mg of

      
      -sulfanone powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
      
    • For Oils: Apply a thin film (approx. 10 µL) directly to the crystal. Do not clamp.

  • Acquisition:

    • Collect spectrum from 4000 to 600

      
      .
      
  • Post-Processing:

    • Apply ATR correction (if quantitative comparison to transmission library is needed).

    • Baseline correct (linear) only if significant drift is observed.

  • Validation (The "D2O Shake"):

    • If confirming NH-sulfoximine: Place a drop of

      
       on the sample, wait 1 minute, wipe, and re-measure.
      
    • Result: The

      
       band at 3300 
      
      
      should decrease/disappear, and a
      
      
      band should appear at
      
      
      2400
      
      
      .

Visualization: Logic Flow for Identification

The following diagram illustrates the decision process for identifying sulfur centers using IR data.

GStartUnknown Sulfur CompoundIR SpectrumCheckSOCheck 1000-1350 cm⁻¹ regionStart->CheckSOSingleBandSingle Strong Band~1050 cm⁻¹CheckSO->SingleBandLow FreqDoubleBandTwo Strong Bands~1300 & ~1150 cm⁻¹CheckSO->DoubleBandHigh Freq SplitMixedBandStrong Band ~1240 cm⁻¹+ Band ~950 cm⁻¹CheckSO->MixedBandAsymmetric PatternSulfoxideSULFOXIDE (S=O)S(IV)SingleBand->SulfoxideSulfoneSULFONE (O=S=O)S(VI)DoubleBand->SulfoneSulfoximineλ⁶-SULFANONE(Sulfoximine S(O)(NH))MixedBand->SulfoximineCheckNHCheck 3200-3400 cm⁻¹Sulfoximine->CheckNHHasNHSharp Band PresentCheckNH->HasNHNoNHNo BandCheckNH->NoNHFreeSulfoxNH-SulfoximineHasNH->FreeSulfoxSubSulfoxN-Substituted SulfoximineNoNH->SubSulfox

Caption: Decision tree for distinguishing

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.
  • Frings, M., et al. (2015). Sulfur Imidations: Access to Sulfimides and Sulfoximines. Chemical Society Reviews. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: S-Methyl-S-phenylsulfoximine.[1] National Library of Medicine. Retrieved from [Link]

A Comparative Guide to the Structural Analysis of Imino(methyl)(4-methylphenyl)-λ6-sulfanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of scientific advancement. It dictates function, reactivity, and interaction with biological systems. This guide provides an in-depth comparison of methodologies for the structural elucidation of Imino(methyl)(4-methylphenyl)-λ6-sulfanone, a member of the increasingly important sulfoximine class of compounds.

While a public crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, this guide presents a complete, field-proven workflow for its de novo determination.[1][2][3][4][5] We will explore the gold-standard method, single-crystal X-ray diffraction (SC-XRD), and compare its capabilities against powerful alternative and complementary techniques.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides precise, atomic-level information on the three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] By analyzing how a single crystal scatters an X-ray beam, we can determine absolute molecular geometry, including bond lengths and angles, with unparalleled accuracy.[6][7]

Proposed Experimental Workflow for Structural Determination

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage is critical for success. The causality behind these experimental choices is paramount.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation Synthesis Synthesis & Purification (>99% Purity) Crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation) Synthesis->Crystallization High purity is crucial for high-quality crystals Selection Crystal Selection & Mounting Crystallization->Selection Visually inspect for defects DataCollection X-ray Diffraction Data Collection (Cryo-cooled, Mo Kα source) Selection->DataCollection Mount on goniometer Processing Data Reduction & Integration DataCollection->Processing Convert diffraction spots to reflection intensities Solution Structure Solution (Direct Methods/Patterson) Processing->Solution Generate initial electron density map Refinement Structure Refinement (Least-Squares Minimization) Solution->Refinement Optimize atomic positions and thermal parameters Validation Validation & Deposition (CheckCIF, CSD) Refinement->Validation Assess model quality (R-factor, GooF)

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

1. Material Synthesis & Purification: The starting material, Imino(methyl)(4-methylphenyl)-λ6-sulfanone, must be synthesized and purified to >99% purity, as impurities can inhibit crystallization or lead to poorly ordered crystals.[9][10][11] Purification via column chromatography followed by recrystallization is standard.

2. Crystallization Screening: This is often the most challenging step. The goal is to slowly bring a solution of the compound to supersaturation, encouraging the growth of a single, well-ordered crystal.

  • Method Comparison:

    • Slow Evaporation: A solution of the compound is left in a vial covered with a perforated film. The solvent slowly evaporates, increasing the concentration. Simple but less controlled.

    • Vapor Diffusion (Recommended): A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a "precipitant" solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the drop, inducing crystallization. This offers finer control.

  • Solvent Systems: A screen of various solvents and solvent mixtures (e.g., Dichloromethane/Hexane, Ethyl Acetate/Methanol, Acetone/Water) should be employed to find optimal conditions.

3. Data Collection: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer and cooled in a stream of nitrogen gas (e.g., 100 K).[7] Cryo-cooling minimizes atomic thermal vibrations, leading to higher-resolution data and reducing radiation damage. Data is collected on a diffractometer using a monochromatic X-ray source (commonly Molybdenum Kα, λ=0.71073 Å).[6][12]

4. Structure Solution and Refinement: The collected diffraction pattern is processed to generate a set of reflection intensities.

  • Solution: Initial atomic positions are determined from the electron density map, often using "direct methods."

  • Refinement: A computational model is refined against the experimental data using least-squares methods. The quality of the fit between the crystallographic model and the experimental data is measured by the R-factor (or discrepancy index).[13] A lower R-factor indicates a better agreement. For small organic molecules, a final R-factor below 0.05 (5%) is considered excellent.[13]

Part 2: Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD is the gold standard for solid-state structure, other techniques provide critical information, especially when single crystals are elusive or when solution-state behavior is of interest.

Analytical Techniques Comparison cluster_main Structural Question cluster_xrd Solid-State Structure cluster_nmr Solution-State Structure cluster_dft Theoretical Structure Molecule Imino(methyl)(4-methylphenyl) -λ6-sulfanone XRD SC-X-ray Diffraction Molecule->XRD Definitive Answer NMR NMR Spectroscopy (1H, 13C, 2D) Molecule->NMR Confirms Connectivity DFT Computational (DFT) Molecule->DFT Predicts & Complements XRD_info Provides: - Absolute 3D Structure - Bond Lengths/Angles - Crystal Packing XRD->XRD_info NMR_info Provides: - Atomic Connectivity - Chemical Environment - Through-bond Correlations NMR->NMR_info DFT_info Provides: - Optimized Geometry (in vacuo) - Electronic Properties - Conformational Analysis DFT->DFT_info

Caption: Relationship between key structural analysis techniques.

Comparison of Primary Analytical Methods
Technique Sample Phase Information Yield Resolution Primary Limitation
Single-Crystal XRD Solid (Single Crystal)Absolute 3D structure, bond lengths/angles, packing.[7][14]Atomic (<1 Å)Requires high-quality single crystals, which can be difficult to obtain.[14]
NMR Spectroscopy Liquid (Solution)Atomic connectivity, stereochemistry, solution dynamics.[14][15]Atomic (connectivity)Provides indirect structural information (through-bond/space correlations), not a direct 3D image.
Density Functional Theory (DFT) In Silico (Computational)Optimized gas-phase geometry, electronic properties, relative energies of conformers.[16][17]TheoreticalProvides a model, not an experimental measurement. Accuracy depends on the chosen functional and basis set.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the molecular skeleton in solution.[15] For the target molecule, 1H and 13C NMR would confirm the presence of the tolyl and methyl groups, while 2D NMR experiments (like COSY, HSQC, and HMBC) would establish the precise connectivity between all atoms. This is crucial for verifying that the correct molecule was synthesized before attempting crystallization.

Density Functional Theory (DFT): DFT is a computational quantum mechanics method used to predict the electronic structure and geometry of molecules.[16][17] A geometry optimization calculation for Imino(methyl)(4-methylphenyl)-λ6-sulfanone would yield a theoretical, lowest-energy structure in the gas phase.[20] This is exceptionally useful for:

  • Complementing XRD: Comparing the experimental solid-state structure with the theoretical gas-phase structure can reveal the effects of crystal packing forces.

  • Aiding in Structure Refinement: A DFT-optimized geometry can sometimes be used as a starting model for refining a difficult crystal structure.

Part 3: Data Interpretation and Validation

Once a dataset is collected and refined, the results must be critically evaluated.

Expected Crystallographic Data Summary

The following table presents typical data that would be expected from a successful SC-XRD analysis of a small organic molecule like Imino(methyl)(4-methylphenyl)-λ6-sulfanone.

Parameter Typical Value / Description Significance
Formula C₈H₁₁NOSConfirms chemical composition.
Molecular Weight 169.24 g/mol Derived from the chemical formula.[10]
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Resolution < 0.85 ÅA measure of the level of detail observed in the data.
R1 (R-factor) < 0.05A primary indicator of the agreement between the model and data.[21][22]
wR2 (weighted R-factor) < 0.15A weighted version of the R-factor, also indicating model quality.[23]
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good refinement.
Trustworthiness and Validation

Every described protocol must be a self-validating system. In crystallography, this is achieved through statistical metrics and deposition in public databases. The refined structural model should be analyzed using a program like checkCIF, which flags potential issues with the data or model. Finally, depositing the data in the Cambridge Structural Database (CSD) makes it accessible to the global scientific community, ensuring transparency and enabling future research.[1][4]

References

  • Cambridge Structural Database - Wikipedia . Wikipedia. [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS . Royal Society of Chemistry. [Link]

  • Cambridge Structure Database | UW-Madison Libraries . University of Wisconsin-Madison Libraries. [Link]

  • The Largest Curated Crystal Structure Database - CCDC . Cambridge Crystallographic Data Centre. [Link]

  • Cambridge Structural Database - Re3data.org . re3data.org. [Link]

  • R-factor (crystallography) - Wikipedia . Wikipedia. [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101 . RCSB PDB. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure . Creative Biostructure. [Link]

  • R-factor (crystallography) - Grokipedia . Grokipedia. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics . ACS Publications. [Link]

  • R factors in Rietveld analysis: How good is good enough? | Powder Diffraction . Cambridge University Press. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis . Oreate AI Blog. [Link]

  • Services: Single Crystal X-Ray Diffraction - Universität Bern . University of Bern. [Link]

  • Density functional theory - Wikipedia . Wikipedia. [Link]

  • Density functional theory - PMC . National Center for Biotechnology Information. [Link]

  • Density Functional Theory (DFT) - NWChem . NWChem. [Link]

  • How do organic compounds single crystal X rays diffraction work? . ResearchGate. [Link]

  • Geometry optimization: what happens in the algorithm? . Matter Modeling Stack Exchange. [Link]

  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon . European Synchrotron Radiation Facility (ESRF). [Link]

  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry . ChemCopilot. [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC . National Center for Biotechnology Information. [Link]

  • X-Ray Diffraction Basics - Chemical Instrumentation Facility . Iowa State University. [Link]

  • Imino(methyl)(4-methylphenyl)-lambda6-sulfanone – Endotherm | Referenzsubstanzen . Endotherm. [Link]

  • (PDF) 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate . ResearchGate. [Link]

  • Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - -ORCA - Cardiff University . Cardiff University. [Link]

  • The Cambridge Structural Database - BiŌkeanós . BiŌkeanós. [Link]

Sources

Publish Comparison Guide: Analytical Profiling of Methyl(p-tolyl)sulfoximine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(p-tolyl)sulfoximine (MTS) represents a critical bioisostere in modern medicinal chemistry, offering a chemically stable, polar alternative to the lipophilic sulfone moiety. For drug development professionals, the challenge lies not in synthesis, but in the precise analytical differentiation of MTS from its metabolic precursors (sulfoxides) and isosteres (sulfones).

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of MTS. Unlike standard catalog entries, we compare its ionization performance directly against its structural analogs, providing a validated workflow for unambiguous identification in complex matrices.

Chemical Identity & Structural Context[1][2][3][4][5]

Before analyzing the fragmentation, it is essential to understand the electronic environment that dictates the mass spectral behavior.

  • Compound:

    
    -Methyl-
    
    
    
    -(p-tolyl)sulfoximine
  • Formula:

    
    
    
  • Exact Mass: 169.0561 Da

  • Key Feature: The semi-rigid

    
     bond provides a basic nitrogen center (unlike sulfones), making the molecule highly amenable to protonation in positive ionization modes.
    
Comparative Isosteres
FeatureMethyl(p-tolyl)sulfoximine (Target)Methyl p-tolyl sulfone (Alternative)Methyl p-tolyl sulfoxide (Precursor)
Structure



Basicity Basic (N-atom protonates)Neutral (Hard to ionize)Weakly Basic
ESI+ Response High (

dominant)
Low (Requires

adducts)
Moderate
Metabolic Stability High (High barrier to metabolism)HighLow (Oxidizes to sulfone)

Mass Spectrometry Performance Analysis

Ionization Characteristics (ESI vs. EI)

The choice of ionization source drastically alters the limit of detection (LOD) and fragmentation richness.

  • Electrospray Ionization (ESI+):

    • Performance: Superior sensitivity. The basic nitrogen facilitates the formation of a stable

      
       ion at m/z 170.06 .
      
    • Utility: Ideal for PK/PD studies and trace analysis in biological fluids.

    • Observation: Unlike sulfones, which often require APCI or form sodium adducts

      
      , MTS readily flies as the protonated species.
      
  • Electron Impact (EI):

    • Performance: Moderate sensitivity. The molecular ion (

      
      ) is observable but often weak due to facile fragmentation.
      
    • Utility: Structural elucidation during synthesis verification.

Fragmentation Pathways (MS/MS)

The collision-induced dissociation (CID) of MTS follows a distinct pathway driven by the stability of the sulfur-nitrogen bond and the aromatic ring.

Key Diagnostic Ions (ESI+ Mode)
  • Precursor Ion (

    
     170):  The protonated molecule 
    
    
    
    .
  • Primary Fragment (

    
     155):  Loss of the 
    
    
    
    -methyl group (
    
    
    , -15 Da).
    • Mechanism:[1][2][3] Inductive cleavage at the S-C(alkyl) bond.

    • Significance: This distinguishes MTS from ethyl-substituted analogs.

  • Secondary Fragment (

    
     141/142):  Loss of 
    
    
    
    or
    
    
    equivalents (less common, requires rearrangement).
  • Aromatic Anchor (

    
     91/92):  The Tropylium ion (
    
    
    
    ) or Tolyl cation.
    • Mechanism:[1][2][3] Cleavage of the S-Aromatic bond.

    • Diagnostic Value: Confirms the p-tolyl substructure.

Differentiation from Sulfones

A sulfone analog (Methyl p-tolyl sulfone, MW 170) has the same nominal mass. However, under MS/MS:

  • Sulfone: Fragments via loss of

    
     (-64 Da) to generate aryl cations.
    
  • Sulfoximine: Retains the Nitrogen. The loss of

    
     (-15) is favored over the loss of the entire 
    
    
    
    core.

Visualizing the Mechanism

The following diagram illustrates the specific fragmentation pathway for Methyl(p-tolyl)sulfoximine under ESI+ conditions.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 170 (Stable) Frag_155 Fragment A m/z 155 [M - CH3]+ M_Protonated->Frag_155 Loss of Methyl (-15 Da) Inductive Cleavage Frag_Sulfinamide Sulfinamide Species (Rearrangement) M_Protonated->Frag_Sulfinamide H-Shift / Rearrangement Frag_91 Fragment B m/z 91 Tropylium Ion (C7H7)+ Frag_155->Frag_91 S-C Bond Cleavage Loss of SONH Frag_Sulfinamide->Frag_91 Secondary Decay

Figure 1: Proposed ESI+ fragmentation pathway of Methyl(p-tolyl)sulfoximine showing the primary loss of the S-methyl group followed by the generation of the characteristic tropylium ion.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following LC-MS/MS protocol is recommended for researchers isolating or quantifying this compound.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg Methyl(p-tolyl)sulfoximine in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The 0.1% FA ensures the Nitrogen is fully protonated, maximizing the

      
       signal.
      
Phase 2: LC-MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Standard retention for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Ion Source ESI Positive ModeExploits the basicity of the sulfoximine nitrogen.
Capillary Voltage 3.0 - 3.5 kVStandard for ESI stability.
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves the parent; high energy reveals the tropylium ion (m/z 91).
Phase 3: Decision Logic for Identification

Use this logic flow to confirm the identity of the product against potential impurities.

DecisionTree Start Unknown Peak Detected (Nominal Mass 170) Check_ESI Is signal intensity high in ESI+ with Formic Acid? Start->Check_ESI Is_Sulfone Suspect Sulfone (Neutral, low ionization) Check_ESI->Is_Sulfone No (Weak Signal) Check_Frag Check MS/MS Fragments (Collision Energy 30eV) Check_ESI->Check_Frag Yes (Strong [M+H]+) Frag_64 Loss of 64 Da (SO2)? (Fragment m/z 106) Check_Frag->Frag_64 Frag_15 Loss of 15 Da (CH3)? (Fragment m/z 155) Check_Frag->Frag_15 Result_Sulfone CONFIRMED: Methyl p-tolyl Sulfone Frag_64->Result_Sulfone Yes Result_Sulfox CONFIRMED: Methyl(p-tolyl)sulfoximine Frag_15->Result_Sulfox Yes

Figure 2: Analytical decision matrix for distinguishing Methyl(p-tolyl)sulfoximine from its sulfone isostere based on ionization efficiency and fragmentation losses.

Conclusion

Methyl(p-tolyl)sulfoximine offers superior analytical "performance" over its sulfone counterparts due to its enhanced ionization efficiency in ESI+ modes. For researchers, the presence of the m/z 155 fragment (loss of methyl) combined with the m/z 91 aromatic anchor serves as the definitive spectral fingerprint. This distinct behavior allows for robust quantification even in the presence of metabolic oxidation products.

References

  • SpectraBase. (2025). S-(3,3-Dimethyl-2-hydroxy-but-1-yl)-N-methyl-S-phenyl-sulfoximine Mass Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] Retrieved from [Link]

  • Luecke, M. & Bolm, C. (2025). Sulfoximines: Structures, Properties and Synthetic Applications. Synthesis (via ResearchGate). Retrieved from [Link]

  • Drug Hunter. (2025).[5] The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Metabolic Stability of Sulfoximines vs. Sulfonamides

[1][2][3][4]

Executive Summary: The Bioisosteric Upgrade

In modern drug design, the sulfoximine group has emerged as a superior bioisostere to the traditional sulfonamide moiety.[1][2][3] While sulfonamides have been a cornerstone of medicinal chemistry (e.g., diuretics, antibiotics), they often suffer from poor aqueous solubility and specific off-target liabilities (e.g., Carbonic Anhydrase inhibition).

This guide objectively compares the metabolic stability and physicochemical profiles of these two functionalities.[4][5] Experimental evidence, particularly from kinase inhibitor programs (CDK, ATR), demonstrates that replacing a sulfonamide with a sulfoximine frequently results in:

  • Enhanced Metabolic Stability: Reduction in intrinsic clearance (

    
    ) due to the steric and electronic nature of the S=N bond.
    
  • Superior Solubility: Significant improvements in thermodynamic solubility due to the 3D chiral architecture and polarity.

  • Reduced Off-Target Activity: Elimination of Carbonic Anhydrase (CA) liability common to primary sulfonamides.

Structural & Physicochemical Basis[3][4]

The metabolic fate of a molecule is dictated by its structural recognition by enzymes (CYPs, UGTs). Understanding the fundamental differences between these two groups is the first step in rational design.

Structural Comparison[2]
  • Sulfonamides (

    
    ):  Achiral, tetrahedral geometry. The nitrogen is acidic (
    
    
    ), serving as a hydrogen bond donor (HBD).
  • Sulfoximines (

    
    ):  Chiral (sulfur is a stereocenter), tetrahedral.[6] The nitrogen is weakly basic (
    
    
    ) and can act as both an HBD and HBA. This basicity allows for N-functionalization (e.g., alkylation), providing an additional vector for tuning metabolic steric hindrance.
Visualization: Physicochemical Impact

The following diagram illustrates the structural shift and its direct impact on drug-like properties.

Sulfoximine_vs_SulfonamideSulfonamideSulfonamide(Achiral, Acidic NH)SulfoximineSulfoximine(Chiral, Basic N)Sulfonamide->SulfoximineBioisostericReplacementSolubilityAq. Solubility(High Polarity)Sulfonamide->SolubilityLow (Planar)MetabStabMetabolic Stability(Low CYP Liability)Sulfonamide->MetabStabModerate(N-Glucuronidation risk)Sulfoximine->SolubilityHigh (3D Character)Sulfoximine->MetabStabHigh(Steric Bulk)OffTargetOff-Target(No CA Inhibition)Sulfoximine->OffTargetEliminates Liability

Figure 1: Structural transition from sulfonamide to sulfoximine and the resulting physicochemical shifts.[7][8]

Metabolic Stability Profile

Sulfonamide Liabilities

Sulfonamides are generally stable but possess specific metabolic soft spots:

  • N-Acetylation: A common Phase II pathway for primary sulfonamides (e.g., sulfamethoxazole), leading to crystalluria.

  • N-Glucuronidation: Direct conjugation at the sulfonamide nitrogen.

  • Oxidative Metabolism: The aromatic ring attached to the sulfonamide is often electron-deficient but can still be a site for CYP-mediated oxidation if not adequately substituted.

Sulfoximine Resilience

Sulfoximines display a distinct metabolic profile:

  • S=N Bond Stability: The sulfoximine core itself is chemically and metabolically inert under physiological conditions. It does not undergo reductive cleavage easily.

  • Chirality as a Shield: The chiral sulfur atom creates a 3D structure that can sterically hinder CYP access to adjacent carbon atoms, reducing the rate of oxidative metabolism (

    
    ).
    
  • N-Functionalization:

    
    -alkylated sulfoximines show even higher stability.[1] The alkyl group acts as a steric block, preventing metabolic attack on the nitrogen.
    
Comparative Data: The "Roniciclib" Case Study

The development of Roniciclib (BAY 1000394) by Bayer provides the most authoritative dataset comparing these moieties directly.

Table 1: Bioisosteric Replacement in Pan-CDK Inhibitors

ParameterSulfonamide Precursor (ZK 304709)Sulfoximine Clinical Candidate (Roniciclib)Impact
Structure Primary Sulfonamide (

)
Cyclic SulfoximineBioisostere
Solubility (pH 7.4) 8 mg/L182 mg/L22x Increase
Permeability (

)
56 nm/s79 nm/s41% Increase
Metabolic Stability (

)
Moderate80% (High Stability)Maintained/Improved
Carbonic Anhydrase Potent Inhibitor (

)
Inactive (

)
Liability Removed
Dose (In Vivo) 100 mg/kg2 mg/kg50-fold Potency

Data Source: Lücking et al., ChemMedChem 2017 (See Ref 1).

Experimental Protocol: Microsomal Stability Profiling

To validate the stability advantage of a sulfoximine lead over a sulfonamide, a standard intrinsic clearance assay is required. However, specific attention must be paid to the analytical detection of unique metabolites (e.g., N-dealkylation for substituted sulfoximines).

Protocol Design
  • Objective: Determine Intrinsic Clearance (

    
    ) and 
    
    
    in Liver Microsomes.
  • System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of the Sulfonamide and Sulfoximine analogs in DMSO.

    • Dilute to 1

      
       final incubation concentration in 100 mM Phosphate Buffer (pH 7.4).
      
  • Incubation:

    • Pre-incubate microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching:

    • Transfer aliquots to ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Crucial Step for Sulfoximines: Set up MRM transitions to detect potential N-dealkylation (if N-substituted) or oxidation on the

      
      -carbon next to the sulfur.
      
  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Assay Workflow Diagram

Metabolic_Stability_ProtocolStartCompound Stock(10 mM DMSO)MixMicrosome Mix(0.5 mg/mL protein)Start->MixIncubationIncubation @ 37°C(+ NADPH)Mix->IncubationSamplingTimepoint Sampling(0, 5, 15... 60 min)Incubation->SamplingQuenchQuench(ACN + Internal Std)Sampling->QuenchAnalysisLC-MS/MS Analysis(Parent Depletion)Quench->AnalysisCalcCalculate CL_int& Half-lifeAnalysis->Calc

Figure 2: Workflow for comparative microsomal stability assessment.

Expert Insights & Causality

Why does the switch work?

  • Solubility-Metabolism Interplay:

    • Sulfonamides often require lipophilic groups to bind targets, which lowers solubility and increases metabolic liability (high LogD).

    • Sulfoximines are inherently more polar (lower LogD) but maintain target affinity. This allows for the removal of solubilizing groups that are often metabolic "soft spots."

  • Vectorial Design:

    • The nitrogen on the sulfoximine points in a specific vector.[6][4] In the case of Vardenafil analogs , replacing the sulfonamide with a sulfoximine maintained potency but reduced lipophilicity.[2] While permeability dropped (unexpectedly), the metabolic stability in hepatocytes improved (

      
       reduced from 3.0 to 2.1 L/h/kg).[2]
      
  • Chiral Complexity:

    • Note: Sulfoximines introduce a chiral center.[7][1] You must separate enantiomers.[7] Frequently, one enantiomer is metabolically superior to the other due to differential binding to CYP active sites.

References

  • Lücking, U. et al. (2017).[7] Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem.

  • Gnamm, C. et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry.

  • Lücking, U. (2013).[9] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Frings, M. et al. (2017). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective. Journal of Medicinal Chemistry.

Safety Operating Guide

A Guide to the Safe Disposal of Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone and Related Novel Sulfur Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe handling and disposal of the novel research chemical, Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone. Given the compound's specific nature as a high-valent organosulfur compound, likely synthesized for targeted research applications, specific, publicly available disposal protocols are not available. Therefore, this guide is built upon established principles of laboratory safety, hazardous waste management, and risk assessment for novel chemical entities. The procedures outlined herein are designed to be self-validating, prioritizing safety and regulatory compliance at every step.

Disclaimer: This guide provides a framework based on general chemical safety principles. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult the SDS provided by the manufacturer or your synthesis log and contact your EHS officer before handling or disposing of this compound.

Pre-Disposal Hazard Assessment: The Foundation of Safety

Before any disposal procedure is initiated, a thorough hazard assessment is mandatory. The unique λ⁶-sulfanone structure suggests potential for high reactivity and biological activity, which may not be fully characterized.

The Primacy of the Safety Data Sheet (SDS)

The SDS is the single most critical document for understanding the risks associated with this compound. It contains information compiled by the manufacturer or synthesizing laboratory regarding known hazards, including:

  • GHS Hazard Classifications: Pictograms and statements defining potential health, physical, and environmental hazards.

  • Toxicological Data: Information on acute and chronic toxicity, irritation, and sensitization.

  • Reactivity Data: Chemical stability, conditions to avoid (e.g., moisture, strong acids/bases), and hazardous decomposition products.

  • Personal Protective Equipment (PPE) Recommendations: Specific requirements for gloves, eye protection, and respiratory protection.

Inherent Risks of Novel Organosulfur Compounds

In the absence of a detailed SDS, researchers must assume a high level of hazard based on the compound's chemical class. Sulfoximines and related high-valent sulfur compounds can exhibit unexpected reactivity. The primary concerns are:

  • Toxicity: The biological effects are likely unknown. Assume the compound is acutely toxic via inhalation, ingestion, and dermal contact.

  • Reactivity: The N-S bond could be susceptible to hydrolysis, and the molecule may react unpredictably with strong oxidizing or reducing agents.

  • Environmental Persistence: The environmental fate of this compound is unknown. It must be prevented from entering sewer systems or general waste streams.

Mandatory Personal Protective Equipment (PPE)

A conservative approach to PPE is required. The following table outlines the minimum recommended PPE for handling Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Check glove manufacturer's compatibility chart if available.Prevents dermal absorption, which is a primary route of exposure for many research chemicals.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or dispersal of solid powder.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Work Location Certified chemical fume hood.Prevents inhalation of airborne powder or vapors, which is a critical control for compounds of unknown toxicity.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This ensures compliance with regulations and prevents dangerous reactions in waste containers. The U.S. Environmental Protection Agency (EPA) provides a framework for identifying hazardous waste that is a global standard.

  • Is it a Listed Waste? As a novel compound, it will not appear on the EPA's F, K, P, or U lists.

  • Does it Exhibit a Characteristic?

    • Ignitability: Unlikely for this structure, but must be confirmed.

    • Corrosivity: Unlikely, but must be confirmed.

    • Reactivity: Possible. Assume it is reactive until proven otherwise.

    • Toxicity: Assume it is toxic. This is the most critical characteristic for a novel research chemical.

Based on this assessment, the waste must be classified as Acutely Hazardous Chemical Waste .

Waste Segregation is Non-Negotiable:

  • Solid Waste: Collect all contaminated solids (e.g., weighing paper, contaminated gloves, disposable labware) in a dedicated, sealed, and clearly labeled solid waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your EHS department.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the collection and disposal of Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone waste. This process is designed to ensure safety and facilitate a smooth handoff to your institution's professional waste management service.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection (Inside Fume Hood) cluster_disposal Phase 3: Final Disposal & Documentation A 1. Consult Compound-Specific SDS B 2. Consult Institutional EHS Guidelines A->B C 3. Don Appropriate PPE B->C D 4. Prepare Labeled Waste Containers (Solid & Liquid) C->D E 5. Segregate Waste by Type D->E F 6. Securely Seal Containers E->F G 7. Complete Hazardous Waste Tag F->G H 8. Store in Satellite Accumulation Area G->H I 9. Schedule Pickup by EHS H->I J Disposal Complete

Caption: Waste Disposal Decision Workflow

Protocol Steps:
  • Consult Documentation (Step 1-2): Before beginning work, thoroughly review the compound-specific SDS and your institution's chemical hygiene plan.

  • Don PPE (Step 3): Put on all required PPE as outlined in Table 1 before entering the laboratory space where the compound is handled.

  • Prepare Containers (Step 4): Obtain separate, compatible hazardous waste containers for solid and liquid waste from your EHS department. Affix a hazardous waste label to each. Fill out all known information immediately (e.g., building, room number, your name).

  • Segregate Waste (Step 5):

    • Solids: Place all items with gross contamination (spatulas, weigh boats, paper towels from a spill) directly into the solid waste container.

    • Liquids: Using a funnel, carefully pour all solutions containing the compound into the designated liquid waste container.

    • Trace Contamination: Items with only trace contamination (e.g., gloves removed after handling a primary container) should also be placed in the solid waste container.

  • Seal Containers (Step 6): Once work is complete, or when the container is full, securely seal the lids. Do not overfill containers.

  • Complete Waste Tag (Step 7): On the hazardous waste tag, list the full chemical name: Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone . List all other components of the waste, including solvents, and their approximate percentages. Accurate labeling is a legal requirement and is critical for safe disposal by waste management professionals.

  • Store Appropriately (Step 8): Move the sealed and labeled containers to your laboratory's designated Satellite Accumulation Area (SAA). This area must be secure and clearly marked.

  • Schedule Pickup (Step 9): Follow your institutional procedure to request a hazardous waste pickup from the EHS department. Do not allow waste to accumulate for extended periods.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or if you are unsure of the hazard, evacuate the immediate area.

  • Isolate: Close the fume hood sash and, if safe to do so, the doors to the laboratory to contain any potential vapors.

  • Contact EHS: Call your institution's emergency EHS number for assistance with cleanup. Do not attempt to clean up a significant spill of a highly toxic or unknown material yourself unless you are specifically trained to do so.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial decontamination. Provide the medical team with the compound's SDS.

References

  • Chemical Waste Management . Environmental Health and Safety, University of Washington. [Link]

  • Hazardous Waste Identification . U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses . U.S. Environmental Protection Agency (EPA). [Link]

Personal protective equipment for handling Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Operational Safety & Handling Guide: Imino(methyl)(4-methylphenyl)- -sulfanone

Executive Summary & Compound Profile

This guide defines the safety architecture for handling Imino(methyl)(4-methylphenyl)-


-sulfanone12low melting point (29–31 °C)hygroscopic nature

Effective handling requires more than standard PPE; it demands a protocol that accounts for the substance's tendency to liquefy upon contact with warm surfaces (including gloved hands) and its potential for transdermal absorption.

Chemical Identity
PropertyDetail
IUPAC Name S-Methyl-S-(4-methylphenyl)sulfoximine
CAS Number 22132-97-4
Formula C

H

NOS
Physical State White solid (Low melting point: 29–31 °C)
Storage Hygroscopic; Store under inert atmosphere at 2–8 °C (or -20 °C for long term).[2][3][4]

Risk Assessment & Hazard Identification

The primary risks stem from the compound's biological activity (sulfoximines are often bioactive) and its physical instability at room temperature.

GHS Classification (H-Codes)
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315/H319: Causes skin and serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Critical Operational Risks
  • Thermal Instability: With a melting point near 30 °C, holding a vial in a gloved hand can cause the solid to melt. Liquid phases penetrate nitrile gloves faster than solids.

  • Hygroscopicity: Absorption of atmospheric moisture alters stoichiometry and can degrade the compound, necessitating handling in desiccated environments.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system against the specific "melt-on-contact" risk of this compound.

ZoneEquipmentSpecification & Rationale
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of deliquescent particles or molten splashes. ANSI Z87.1 compliant.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil nitrile (Standard).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale: The outer layer protects against physical abrasion; the air gap reduces thermal transfer from skin to compound, preventing melting.
Respiratory Engineering Control Mandatory: Handle inside a certified Chemical Fume Hood.Exception: If handling outside a hood is unavoidable (e.g., balance calibration), use a half-face respirator with P100/OV cartridges.
Body Lab Coat + Apron 100% Cotton or Nomex lab coat. Add a chemical-resistant apron if handling quantities >5g to prevent soak-through of molten material.
Visual Workflow: PPE Decision Logic

PPE_LogicStartTask IdentificationQuantityQuantity > 100 mg?Start->QuantityStateIs Compound Molten/In Solution?Quantity->StateYesStandardStandard PPE:Safety Glasses, 4mil Nitrile, Lab CoatQuantity->StandardNoEnhancedEnhanced PPE:Splash Goggles, Double Nitrile,Fume Hood MandatoryState->EnhancedNo (Solid)MaxMax Protection:Add Chemical Apron & Face ShieldState->MaxYes (Liquid/Soln)

Figure 1: PPE Selection Logic based on quantity and physical state. Note that "Liquid" state triggers maximum protection due to increased permeation risks.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: The low melting point means friction or body heat can liquefy the solid, making it sticky and difficult to handle quantitatively.

  • Acclimatization: Remove the vial from the freezer/fridge and place it in a desiccator. Allow it to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Tool Selection: Use a chilled spatula (store in freezer prior to use) or a ceramic spatula. Avoid holding the glass vial directly in the palm; use a clamp or hold by the cap/rim to minimize heat transfer.

  • Static Control: Use an anti-static gun if the powder disperses, as static charge is common with dry sulfoximines.

  • Transfer: Weigh into a tared vial inside the fume hood. Do not transport open containers across the lab.

Protocol B: Reaction Setup (Inert Conditions)
  • Purge: Ensure the reaction vessel is flame-dried and purged with Nitrogen or Argon.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, THF) via syringe.

  • Dissolution: If the compound has clumped due to moisture, sonicate briefly. Do not heat above 35 °C unless the reaction protocol explicitly demands it, to avoid uncontrolled melting/decomposition.

Emergency Response Procedures

Spill Response (Solid vs. Melt)
  • Minor Spill (< 1 g, Solid):

    • Gently cover with a chemically inert absorbent pad (to prevent rolling).

    • Sweep into a bag using a brush and dustpan.

    • Wipe area with acetone, followed by soap and water.

  • Melted/Liquid Spill:

    • Do not wipe immediately. Spreading the liquid increases surface area for volatilization.

    • Cover with vermiculite or sand to absorb.

    • Scoop absorbed material into a hazardous waste container.

Exposure Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may enhance transdermal absorption of the sulfoximine.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately.

Visual Workflow: Spill Management

Spill_ResponseSpillSpill DetectedTypeState?Spill->TypeSolidSolid/PowderType->SolidLiquidMelt/SolutionType->LiquidAction_S1. Cover with Pad2. Sweep gently3. Wet WipeSolid->Action_SAction_L1. Contain with Sand2. Do NOT Wipe3. Scoop AbsorbentLiquid->Action_LDisposeDispose asHalogenated Organic WasteAction_S->DisposeAction_L->Dispose

Figure 2: Differentiated workflow for solid vs. liquid spills to prevent contamination spread.

Disposal & Waste Management

  • Categorization: Classify as Hazardous Organic Waste . Although it contains Sulfur and Nitrogen, it is typically compatible with non-halogenated organic waste streams unless mixed with halogenated solvents (DCM).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is tightly sealed to prevent odor release.

References

  • PubChem. (n.d.). Compound Summary: S-Methyl-S-(4-methylphenyl)sulfoximine (CAS 22132-97-4).[2][3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone
Reactant of Route 2
Reactant of Route 2
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.